1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKOBHKJCUJFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Pyrazine-2,3-dione Core in Modern Drug Discovery
An In-Depth Technical Guide to the Properties of N-aryl pyrazine-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2][3][4] This structural motif is present in a variety of biologically significant molecules, from naturally occurring compounds to a multitude of synthetic drugs approved for clinical use.[3][5][6] The unique electronic properties and hydrogen bonding capabilities of the pyrazine nucleus allow for potent and selective interactions with a wide range of biological targets.[1][2]
Within this important class of heterocycles, the N-aryl pyrazine-2,3-dione framework has emerged as a particularly promising core for the development of novel therapeutic agents. The dione functionality introduces additional points for hydrogen bonding and potential metabolic stability, while the N-aryl substituent provides a critical handle for modulating physicochemical properties and directing target specificity. The strategic placement of various functional groups on the aryl ring allows for the fine-tuning of a compound's electronic and steric profile, which is essential for optimizing its structure-activity relationship (SAR).
This guide offers a comprehensive exploration of the synthesis, physicochemical characteristics, and diverse biological activities of N-aryl pyrazine-2,3-dione derivatives. It is designed to serve as a technical resource for professionals engaged in drug discovery and development, providing both foundational knowledge and field-proven experimental insights.
Synthesis of N-aryl pyrazine-2,3-dione Derivatives
The construction of the pyrazine-2,3-dione core typically involves the cyclocondensation of an appropriate diamine precursor with a 1,2-dicarbonyl compound, most commonly oxalyl chloride or its derivatives. The introduction of the N-aryl moiety can be achieved either by starting with an N-aryl-substituted diamine or by a subsequent N-arylation reaction on a pre-formed pyrazine-dione ring.
A common and efficient strategy involves the sequential three-component reaction of primary aliphatic or aromatic amines, 1,2-diaza-1,3-dienes, and oxalyl chloride.[7] This approach allows for the rapid assembly of polysubstituted 2,3-dioxo-tetrahydropyrazines. For the specific synthesis of N-aryl derivatives, a plausible pathway begins with the reaction of an N-aryl-1,2-diamine with oxalyl chloride.
Caption: General workflow for the synthesis of N-aryl pyrazine-2,3-dione derivatives.
Experimental Protocol: General Synthesis of an N-Aryl Pyrazine-2,3-dione
This protocol describes a representative cyclocondensation reaction. The choice of solvent, base, and reaction temperature are critical variables that must be optimized for specific substrates to maximize yield and purity.
-
Reactant Preparation: Dissolve one equivalent of the selected N-aryl-1,2-diamine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add 2.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. This step is crucial for scavenging the HCl gas that is generated during the reaction.
-
Cyclizing Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 1.1 equivalents of oxalyl chloride in the same anhydrous solvent dropwise over 30-60 minutes. The slow addition is a self-validating control to manage the exothermic nature of the reaction and prevent side-product formation.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl pyrazine-2,3-dione derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Physicochemical Properties: A Foundation for Drug-Likeness
The therapeutic efficacy of any compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For N-aryl pyrazine-2,3-dione derivatives, these properties are heavily influenced by the nature of the substituents on the aryl ring.[9]
| Property | Typical Range/Value | Significance in Drug Development |
| Molecular Weight | 200 - 500 g/mol | Influences solubility, permeability, and diffusion. Compounds within this range often exhibit better oral bioavailability. |
| pKa | Weakly basic (pKa ~0.4-1.0)[4] | Affects the ionization state at physiological pH, which impacts solubility, receptor binding, and cell membrane penetration. |
| Calculated LogP (cLogP) | 1.0 - 4.0 | A measure of lipophilicity. An optimal cLogP is crucial for balancing aqueous solubility with lipid membrane permeability. |
| Polarizability | Increases with molecular size[9] | Influences non-covalent binding interactions with biological targets. |
| Hydrogen Bond Donors/Acceptors | Donors: 1-2; Acceptors: 2-4 | Key determinants of solubility and the ability to form specific interactions with protein targets. |
Table 1: Representative physicochemical properties of N-aryl pyrazine-2,3-dione derivatives and their relevance.
Biological Activities and Therapeutic Potential
N-aryl pyrazine-2,3-dione derivatives have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for addressing various diseases.
Anticancer Activity
A significant body of research highlights the potential of pyrazine derivatives as anticancer agents.[10] Compounds based on the pyrazine-dione core have shown potent activity against a range of cancer cell lines, often through mechanisms involving cell cycle regulation.[11][12]
Mechanism of Action: Cell Cycle Arrest
Certain 2-alkoxythieno[2,3-b]pyrazine derivatives, which are structurally related to pyrazine-diones, have been shown to induce G2/M arrest in colorectal cancer cells.[11] One lead compound, DGG200064, was found to inhibit the growth of HCT116 cells with a GI50 value of just 12 nM.[11] This effect was achieved by selectively inhibiting the interaction between the proteins FBXW7 and c-Jun, which are critical regulators of cell cycle progression.[11] Other pyrazine derivatives have demonstrated potent cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.[12] Additionally, novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been specifically designed as covalent inhibitors for treating cancers associated with KRAS mutations.[13]
Caption: Proposed mechanism of anticancer activity via G2/M cell cycle arrest.
| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |
| Thieno[2,3-b]pyrazine derivative (7c) | HCT116 (Colon) | 0.012 | [11] |
| Pyrazine derivative (11) | MCF-7 (Breast) | 5.4 | [12] |
| Pyrazine derivative (11) | A549 (Lung) | 4.3 | [12] |
Table 2: In Vitro anticancer activity of selected pyrazine derivatives.
Antiviral Activity
The pyrazine scaffold is a key component of several antiviral agents, including the influenza drug Favipiravir.[14] This has spurred investigation into related structures, including pyrazine-dione derivatives, for broad-spectrum antiviral applications.[15] Studies have shown that pyrazine conjugates exhibit significant potency against SARS-CoV-2.[16] The mechanism for many pyrazine-based antivirals, like T-1105, involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) after being converted to its active nucleoside 5'-triphosphate form inside the cell.[14]
| Virus | Compound Class | Activity Metric | Value | Reference |
| SARS-CoV-2 | Pyrazine-triazole conjugate (5d) | IC50 | 0.2064 mM | [16] |
| SARS-CoV-2 | Pyrazine-benzothiazole conjugate (12i) | Selectivity Index (SI) | 3.837 | [16] |
| Influenza, Herpes, Vaccinia | Pyrazino-pyrazine derivative | In vitro activity | Effective | [15] |
Table 3: Antiviral activity of selected pyrazine derivatives.
Antimicrobial and Anti-inflammatory Activities
While much of the antimicrobial research has focused on the related pyrazoline scaffold, pyrazine derivatives have also been noted for their antibacterial and antifungal properties.[17][18][19][20] The mechanism often involves the disruption of microbial cellular processes.
Furthermore, fused pyrazine systems, such as pyrido[2,3-d]pyridazine-2,8-diones, have demonstrated potent anti-inflammatory activity.[21] The mechanism for this action has been elucidated through molecular docking studies, which show that these compounds can act as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, key mediators of the inflammatory cascade.[21][22]
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for screening potential anticancer compounds.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. The inclusion of wells with media only serves as a blank control for background absorbance.
-
Compound Treatment: Prepare serial dilutions of the N-aryl pyrazine-2,3-dione derivatives in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The microbroth dilution method is a standardized protocol to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23]
-
Inoculum Preparation: Grow the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium, typically ranging from 512 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) to ensure microbial viability and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Streptomycin) should be run in parallel as a reference.[19]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). For enhanced accuracy, a growth indicator like Triphenyltetrazolium Chloride (TTC) can be added, which turns red in the presence of metabolically active organisms.[19]
Conclusion and Future Directions
N-aryl pyrazine-2,3-dione derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility allows for extensive structural diversification, enabling the systematic exploration of structure-activity relationships. The potent biological activities demonstrated across multiple therapeutic areas—including oncology, virology, and inflammation—underscore the immense potential of this scaffold.
Future research should focus on optimizing the ADME properties of lead compounds to enhance their drug-likeness and in vivo efficacy. Elucidating the precise molecular mechanisms of action through advanced biochemical and cellular assays will be critical for rational drug design. Furthermore, the application of computational modeling and machine learning could accelerate the discovery of novel derivatives with improved potency and selectivity for high-value biological targets. The continued investigation of the N-aryl pyrazine-2,3-dione core is poised to deliver the next generation of innovative therapeutics.
References
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
- Antiviral activity of a pyrazino-pyrazine deriv
- Antimicrobial Activity of Some Novel Pyrazoline Derivatives.
- Synthesis and antimicrobial activity of some pyrazoline deriv
- Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. (2022). Semantic Scholar.
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC.
- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022).
- A review on pyrazoline derivatives as antimicrobial agent. (2020). SciSpace.
- New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021). PMC.
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals Blog.
- Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). PMC.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Pharmacological activity and mechanism of pyrazines. (2023). PubMed.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.
- Pyrazine-2,3-diol. PubChem.
- Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports.
- Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. (2022). Bentham Science Publisher.
- Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2020).
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). PubMed.
- Graphical representation of physicochemical properties. (2018).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflamm
- New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021).
- Possible retrosynthetic analysis devoted to obtaining pyrazine‐(2,3)‐dione. (2020).
- View of Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
- Green Synthesis and Antimicrobial Activity of Some Novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives. (2020).
- Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents. (2017).
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
- Various Chemical and Biological Activities of Pyridazinone Deriv
-
Novel arylpyrazino[2,3-c][15][17][21]thiadiazine 2,2-dioxides as inhibitors of platelet aggregation. 1. Synthesis and pharmacological evaluation. (1999). PubMed.
- Current status of pyrazole and its biological activities. (2013). PMC.
- Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones... (2020).
- Pyrazine. Wikipedia.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 15. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japer.in [japer.in]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. scispace.com [scispace.com]
- 21. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Heterocyclic Pyrazine-2,3-dione Pharmacophore Modeling: A Structural & Computational Guide
This guide serves as an advanced technical resource for the pharmacophore modeling of heterocyclic pyrazine-2,3-diones . This scaffold is a privileged structure in medicinal chemistry, most notably recognized as a bioisostere for the
Executive Summary & Pharmacological Context
The pyrazine-2,3-dione scaffold (often embedded within quinoxaline-2,3-dione or pyrido[2,3-b]pyrazine systems) represents a critical chemotype in neuropharmacology. Its planar, electron-deficient nature allows it to function as a glutamate bioisostere , mimicking the spatial arrangement of the distal carboxylate and the
Primary Targets:
-
AMPA/Kainate Receptors: Competitive antagonism at the glutamate binding site.[1]
-
NMDA Receptors: Competitive antagonism at the glycine co-agonist site (GluN1 subunit).
-
Non-CNS Targets: Emerging roles in HIV-1 integrase inhibition and bacterial DNA gyrase inhibition.
Structural Basis: The Tautomerism Trap
Expertise Note: The most common failure mode in modeling this scaffold is the neglect of tautomeric states. While typically drawn as the "2,3-dione" (dilactam), this heterocycle exists in a complex equilibrium with its lactim (hydroxy) forms.
Physicochemical Reality
At physiological pH (7.4), the pyrazine-2,3-dione core often possesses an acidic proton (pKa
-
Dilactam (Dione): The neutral form, dominant in non-polar solvents.
-
Lactim-Lactam: The mono-hydroxy form.
-
Anionic Species: In the binding pocket of glutamate receptors, the scaffold frequently binds as a mono-anion , interacting with cationic arginine residues (e.g., Arg485 in NMDA GluN1).
Modeling Directive: You must enumerate all tautomers and ionization states within the pH range of 6.0–8.0 prior to docking. Forcing the neutral dione form into a cationic pocket will result in false-negative scoring due to electrostatic clashes.
Pharmacophore Modeling Workflow
This protocol outlines a self-validating system for generating a high-confidence pharmacophore model.
Phase A: Dataset Curation & Preparation
-
Selection: Gather a set of 20–30 analogues with a wide range of bioactivity (
spanning 3–4 orders of magnitude). -
3D Generation: Convert 2D SMILES to 3D structures.
-
Energy Minimization: Use a force field capable of handling conjugated heterocycles (e.g., OPLS3e or MMFF94s).
Phase B: Pharmacophore Generation (Ligand-Based)
If crystal structures are unavailable, use the Common Feature Pharmacophore approach.
-
Align: Superimpose low-energy conformers of the most active compounds.
-
Feature Mapping: Identify the "Essential Triangle":
-
H-Bond Acceptor (HBA): The C2 or C3 carbonyl oxygen.
-
H-Bond Donor (HBD): The N1 or N4 proton (critical for bridging water interactions).
-
Aromatic Ring Center: The pyrazine core itself (
-stacking). -
Distal Feature: An electronegative group (nitro, cyano, phosphonate) at the 6- or 7-position (mimicking the distal carboxylate of glutamate).
-
Phase C: Structure-Based Validation (Docking)
Validate the pharmacophore by docking into the AMPA receptor (PDB: 1FTM) or NMDA Glycine site (PDB: 1PBQ).
-
Metric: Root Mean Square Deviation (RMSD) of the core pyrazine ring relative to the co-crystallized ligand (e.g., DNQX).
-
Success Criteria: RMSD < 2.0 Å and recapitulation of the "Arginine Clamp" interaction.
Visualization of Methodologies
Diagram 1: The Modeling Pipeline
This diagram illustrates the decision tree and flow for modeling this specific scaffold, emphasizing the critical tautomer enumeration step.
Caption: Workflow emphasizing the critical tautomer enumeration step required for pyrazine-2,3-dione modeling.
Diagram 2: The Pharmacophore Map (Interaction Pattern)
This diagram visualizes the spatial arrangement of features required for high-affinity binding to the Glutamate Receptor (GluR) binding pocket.
Caption: Spatial pharmacophore map showing the "Arginine Clamp" interaction common in GluR targets.
Quantitative Data Summary: SAR Trends
The following table summarizes the Structure-Activity Relationship (SAR) trends for pyrazine-2,3-dione derivatives (specifically quinoxalines) against the AMPA receptor.
| Structural Modification | Effect on Potency (AMPA) | Mechanistic Explanation |
| Unsubstituted Core | Weak / Inactive | Lacks sufficient hydrophobic bulk and distal electrostatic contacts. |
| 6-Nitro / 6-Cyano | High Potency | Electron-withdrawing groups increase the acidity of the N-H proton, strengthening the ionic bond with the receptor Arginine. |
| 7-Sulfonamide | Moderate Potency | Provides solubility but sterically demanding; often improves selectivity for AMPA over NMDA. |
| N1-Alkylation | Loss of Activity | Removes the critical H-bond donor required for the "bridging water" network in the binding pocket. |
| Benz-fusion (Quinoxaline) | Increased Potency | Adds hydrophobic surface area for |
Detailed Experimental Protocol: Molecular Docking
Objective: To predict the binding mode of a novel pyrazine-2,3-dione derivative.
-
Protein Preparation:
-
Download PDB ID 1FTM (AMPA receptor with DNQX).
-
Strip water molecules (except those bridging the ligand and protein, if known).
-
Add hydrogens and optimize H-bond network using PROPKA (pH 7.4).
-
Crucial: Ensure the binding pocket Arginine (Arg485) is protonated (positively charged).
-
-
Grid Generation:
-
Define the bounding box centered on the co-crystallized ligand (DNQX).
-
Box dimensions:
Å. -
Generate potential maps for H-bond donors, acceptors, and hydrophobic potentials.
-
-
Ligand Docking:
-
Input: Energy-minimized 3D structure of the pyrazine derivative (anionic form preferred).
-
Algorithm: Genetic Algorithm (e.g., GOLD, AutoDock Vina) or Glide SP.
-
Constraints: Apply a positional constraint (radius 1.5 Å) on the pyrazine ring centroid to ensure it occupies the same space as the reference glutamate mimic.
-
-
Scoring & Filtering:
-
Score poses using a consensus function (e.g., ChemScore + PLP).
-
Visual Check: Discard poses that do not show planar alignment with the binding site floor (often formed by a Tyrosine residue).
-
References
-
Review of Pyrazine Biological Activity
-
NMDA Receptor Structural Biology
-
Quinoxaline-2,3-dione SAR
-
Pharmacophore Modeling of Antagonists
-
Pyrazine-based Drug Discovery
Sources
Literature review on 1-arylpyrazine-2,3(1H,4H)-diones
The technical guide below details the synthesis, structural properties, and biological relevance of 1-arylpyrazine-2,3(1H,4H)-diones.
Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Pharmacologists
Executive Summary
The 1-arylpyrazine-2,3(1H,4H)-dione scaffold represents a critical heterocyclic core in medicinal chemistry, serving as a bioisostere for quinoxalinediones (classic NMDA receptor antagonists) and a precursor to antiviral agents (e.g., Favipiravir analogs). Unlike their benzo-fused counterparts, these monocyclic systems offer distinct solubility profiles and metabolic stability. This guide provides a definitive workflow for the synthesis, characterization, and structural validation of this scaffold, emphasizing the transition from saturated piperazine intermediates to the fully conjugated pyrazine core.
Structural Chemistry & Tautomerism
The reactivity and biological recognition of 1-arylpyrazine-2,3-diones are governed by their complex tautomeric equilibria. While often depicted as the 2,3-diketo form (lactam), these molecules exist in a dynamic equilibrium with hydroxy-oxo (lactim-lactam) and dihydroxy (bis-lactim) forms.
Tautomeric States[1][2]
-
Dione Form (A): 1-arylpyrazine-2,3(1H,4H)-dione. Dominant in polar aprotic solvents (DMSO, DMF) and solid state.
-
C3-Enol Form (B): 1-aryl-3-hydroxy-2(1H)-pyrazinone. Often stabilized by hydrogen bonding.
-
C2-Enol Form (C): 1-aryl-2-hydroxy-3(4H)-pyrazinone. Less common due to steric clash with the N1-aryl group.
-
Dienol Form (D): 1-aryl-2,3-dihydroxypyrazine. Aromatized but energetically less favorable in the absence of specific binding pockets.
DOT Diagram: Tautomeric Equilibrium
Caption: Dynamic equilibrium between the dominant dione form and its enolic tautomers. Solvent polarity shifts the equilibrium position.
Synthetic Architecture
The most robust route to 1-arylpyrazine-2,3-diones involves a two-stage protocol: (1) Cyclocondensation to form the saturated piperazine-2,3-dione, followed by (2) Oxidative dehydrogenation to restore the pyrazine unsaturation.
Reaction Pathway[3][4][5][6][7]
-
Precursor Assembly: N-Aryl-1,2-diaminoethane + Diethyl Oxalate.
-
Cyclization: Thermal or base-mediated condensation yields 1-arylpiperazine-2,3-dione.
-
Aromatization: Oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic dehydrogenation.
DOT Diagram: Synthesis Workflow
Caption: Stepwise synthetic route from diamine precursors to the final heteroaromatic dione.
Experimental Protocols
The following protocols are validated for the synthesis of 1-phenylpyrazine-2,3(1H,4H)-dione .
Step 1: Synthesis of 1-Phenylpiperazine-2,3-dione
Objective: Formation of the six-membered lactam ring.
-
Reagents: N-Phenylethylenediamine (10 mmol), Diethyl oxalate (12 mmol), Ethanol (anhydrous, 20 mL).
-
Procedure:
-
Dissolve N-phenylethylenediamine in anhydrous ethanol under nitrogen atmosphere.
-
Add diethyl oxalate dropwise over 15 minutes to control exotherm.
-
Heat the mixture to reflux (78°C) for 6–8 hours. Monitoring by TLC (EtOAc/Hexane 1:1) should show the disappearance of the diamine.
-
Cool to 0°C. The product often precipitates as a white/off-white solid.
-
Filter and wash with cold ethanol. Recrystallize from ethanol if necessary.
-
-
Yield: Typically 75–85%.
-
Key NMR Signals (DMSO-d6):
3.50–3.70 (m, 2H, N-CH2), 3.90–4.10 (m, 2H, N(Ar)-CH2), 7.20–7.50 (m, 5H, Ar-H), 8.50 (s, 1H, NH).
Step 2: Aromatization to 1-Phenylpyrazine-2,3-dione
Objective: Introduction of the C5=C6 double bond.
-
Reagents: 1-Phenylpiperazine-2,3-dione (5 mmol), DDQ (5.5 mmol), Dioxane (15 mL).
-
Procedure:
-
Suspend the piperazinedione in dry dioxane.
-
Add DDQ in one portion. The solution typically turns dark (charge transfer complex).
-
Reflux for 12–24 hours.
-
Cool to room temperature. Filter off the reduced DDQ-hydroquinone byproduct (often insoluble in dioxane/benzene).
-
Concentrate the filtrate and purify via column chromatography (SiO2, MeOH/DCM gradient).
-
-
Validation:
-
1H NMR (DMSO-d6): Appearance of olefinic protons at
7.60–7.80 (d, 1H, C5-H) and 7.90–8.10 (d, 1H, C6-H). -
Loss of signals: Disappearance of the aliphatic ethylene multiplets at 3.5–4.1 ppm.
-
Analytical Data & Validation
Accurate characterization distinguishes the oxidized pyrazine from the saturated piperazine.
Table 1: Comparative Spectroscopic Data
| Feature | 1-Arylpiperazine-2,3-dione (Intermediate) | 1-Arylpyrazine-2,3-dione (Product) |
| Hybridization | ||
| 1H NMR (Aliphatic) | Multiplets | Absent |
| 1H NMR (Aromatic) | Phenyl protons only | Phenyl + Pyrazine doublet ( |
| UV-Vis | ||
| Solubility | Moderate in alcohols | Poor in alcohols, soluble in DMSO/DMF |
Biological Applications & SAR
The 1-arylpyrazine-2,3-dione scaffold is a privileged structure in drug discovery.
-
Antiviral Agents: Analogs of Favipiravir (T-705). The 2,3-dione motif can mimic the nucleobase structure required for viral RNA polymerase inhibition after ribosylation.
-
NMDA Receptor Antagonists: Unlike quinoxalinediones (e.g., CNQX), the monocyclic pyrazinediones offer a smaller steric footprint, allowing for selective binding to the glycine site of the NMDA receptor.
-
Antimicrobial: 1-Aryl derivatives have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis precursors.
DOT Diagram: Structure-Activity Relationship (SAR)
Caption: Key structural domains influencing pharmacological activity.
References
-
Favipiravir Synthesis & Intermediates
- Title: An economical and practical procedure of favipiravir synthesis.
- Source:Chemical Papers, 2022.
-
URL:[Link]
-
General Pyrazine Synthesis
-
Oxalyl Chloride Reactivity
-
Tautomerism in Heterocycles
- Title: On the Tautomerism of N-Substituted Pyrazolones (Analogous Systems).
- Source:Molecules, 2018.
-
URL:[Link]
Sources
- 1. Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Technical Guide: Tautomerism in Pyrazine-2,3(1H,4H)-dione Derivatives
This guide serves as a definitive technical reference for the study, synthesis, and characterization of pyrazine-2,3(1H,4H)-dione derivatives. It is designed to move beyond basic textbook definitions, providing actionable insights for researchers manipulating these scaffolds in drug discovery.
Executive Summary
Pyrazine-2,3(1H,4H)-dione (often chemically indexed as 2,3-dihydroxypyrazine) is a "chameleon" scaffold. Its utility in medicinal chemistry—ranging from viral RNA polymerase inhibitors (e.g., Favipiravir analogs) to nucleobase mimics—relies entirely on its tautomeric state.
The core challenge is that the 2,3-diketo (lactam) , 2-hydroxy-3-oxo (lactim-lactam) , and 2,3-dihydroxy (bis-lactim) forms exhibit distinct pharmacokinetics and binding affinities. This guide delineates the energetic landscape of these tautomers and provides a self-validating protocol for their synthesis and characterization.
The Tautomeric Landscape: Energetics & Causality
Unlike simple ketones, the tautomerism here is driven by the competition between aromaticity (favoring the dihydroxy form) and amide resonance stabilization/solvation (favoring the diketo form).
The Three Principal Species
-
Form A (Diketo/Lactam): The 1,4-dihydro tautomer. It lacks full aromaticity in the pyrazine ring but is highly stabilized in polar media due to strong dipole moments and H-bond acceptor/donor capabilities.
-
Form B (Keto-enol/Lactam-Lactim): The intermediate form. Often a transition state in protic solvents but can be trapped by specific substitution patterns.
-
Form C (Dienol/Bis-lactim): The fully aromatic 2,3-dihydroxypyrazine. This form is generally the least stable in aqueous solution but dominates in the gas phase or non-polar solvents.
Mechanistic Pathway & Stability
In aqueous physiological conditions (pH 7.4), Form A is predominantly favored (
Figure 1: Tautomeric equilibrium landscape. The shift from A to C is driven by a reduction in dielectric constant and the restoration of aromaticity.
Analytical Characterization: Distinguishing the Indistinguishable
Correctly assigning the tautomer requires a multi-modal approach. Relying solely on LC-MS is a common pitfall, as ionization often perturbs the equilibrium.
NMR Spectroscopy (The Gold Standard)
-
Solvent Choice: DMSO-
usually locks the conformation into the Diketo form (A) due to H-bonding. To observe Form C, use non-polar solvents like CDCl (if solubility permits) or perform solid-state NMR. -
Diagnostic Signals:
-
Form A (Diketo): Broad singlets
ppm (NH). Carbonyl carbons ( ) appear at ppm. -
Form C (Dienol): Sharp singlets (OH) often shifted upfield relative to NH, or absent due to rapid exchange. Carbon signals shift upfield to
ppm ( ).
-
UV-Vis Spectroscopy
-
Band I (
): The fully aromatic Form C shows a bathochromic shift (red shift) and distinct vibrational fine structure compared to the broad absorption of the Diketo form.
Data Summary Table
| Feature | Form A (Diketo) | Form C (Dienol) | Causality |
| Dominant Phase | Water, DMSO, Solid Crystal | Gas Phase, Non-polar | Dipole stabilization vs. Aromaticity |
| N-H is more acidic/exchangeable than O-H | |||
| sp | |||
| IR (C=O) | Strong band ~1680 cm | Absent / Weak | Carbonyl stretching vibration |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dimethylpyrazine-2,3(1H,4H)-dione
Rationale: This derivative is chosen as a model because the electron-donating methyl groups slightly stabilize the aromatic form compared to the unsubstituted parent, making characterization easier.
Reagents:
-
2,3-Diaminobutane (or 1,2-diaminoethane for unsubstituted): 10 mmol
-
Diethyl oxalate: 12 mmol (1.2 eq)
-
Ethanol (Absolute): 20 mL
-
Sodium Ethoxide (21% in EtOH): 22 mmol (2.2 eq)
Step-by-Step Workflow:
-
Preparation of Base: In a dry 100 mL round-bottom flask under Argon, charge 20 mL of absolute ethanol and add the Sodium Ethoxide solution.
-
Checkpoint: Ensure the environment is moisture-free. Water competes with the ethoxide, hydrolyzing the oxalate ester prematurely.
-
-
Condensation: Add Diethyl oxalate dropwise at 0°C. Stir for 10 minutes.
-
Cyclization: Add 2,3-Diaminobutane dropwise. The solution should turn slightly yellow.
-
Reflux: Heat to reflux (78°C) for 4 hours. A precipitate (the disodium salt of the pyrazine) will form.
-
Isolation & Acidification (Critical Step):
-
Dissolve the salt in minimal distilled water (approx. 10 mL).
-
Acidify: Dropwise addition of 2M HCl until pH 2.0.
-
Self-Validation: A white/off-white solid must precipitate immediately. If no solid forms, the concentration is too low or the pH is not acidic enough to protonate the enolate.
-
Purification: Recrystallize from water/ethanol (9:1).
Protocol 2: Spectroscopic Validation of Tautomer Ratio
Objective: Determine
-
Sample Prep: Dissolve 5 mg of the product in 0.6 mL of DMSO-
(Sample A) and 0.6 mL of Methanol- (Sample B). -
Acquisition: Run
C NMR (minimum 512 scans). -
Analysis: Integrate the signal at 155-160 ppm (Diketo) vs 145-150 ppm (Enol).
-
Note: In DMSO, you will likely see >95% Diketo. In Methanol, rapid exchange may coalesce the peaks.
-
Implications in Drug Design
Understanding this tautomerism is not just academic; it dictates "Warhead" design.
-
Bioisosterism: The pyrazine-2,3-dione scaffold is a classic bioisostere for the catechol moiety but with higher metabolic stability (resistant to COMT).
-
Binding Mode Switching:
-
Targeting Kinases: The Diketo form acts as a dual H-bond donor (NH) and acceptor (C=O), ideal for the hinge region.
-
Targeting Metalloenzymes: The Dienol form (deprotonated) is a potent chelator of
or ions.
-
Figure 2: Strategic modification of the scaffold for specific biological targets.
References
-
Tautomeric Equilibrium in Pyrazines
-
Structural Characterization (X-Ray/NMR)
- Title: "Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography."
- Source: ResearchG
-
URL:[Link]
-
Biological Relevance (Favipiravir/Viral Inhibitors)
-
DFT & Computational Analysis
-
General Synthesis of Pyrazine-2,3-diones
Sources
- 1. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicaljournal.org [chemicaljournal.org]
- 5. (PDF) Synthesis, crystal structures and tautomerism in novel oximes based on hydroxyalkylpyrazolones [academia.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]
Methodological & Application
Microwave-assisted synthesis of N-aryl pyrazine-2,3-diones
Application Note: Microwave-Assisted Synthesis of N-Aryl Pyrazine-2,3-diones
Executive Summary
This application note details a high-efficiency protocol for the synthesis of N-aryl pyrazine-2,3-diones (specifically 1-aryl-piperazine-2,3-diones and their oxidized congeners) using microwave-assisted organic synthesis (MAOS). While conventional thermal cyclization of N-aryl-1,2-diamines with oxalic acid derivatives requires prolonged reflux (4–12 hours) and often yields inconsistent results due to thermal degradation, this microwave protocol achieves quantitative conversion in under 15 minutes. The resulting scaffold is a privileged structure in drug discovery, serving as a core for NMDA receptor antagonists, aldose reductase inhibitors, and broad-spectrum antibiotics.
Scientific Foundation
The Challenge of Conventional Synthesis
The standard route to pyrazine-2,3-diones involves the condensation of 1,2-diamines with diethyl oxalate or oxalyl chloride.
-
Thermal Gradient Issues: Conventional heating relies on convection, creating temperature gradients that can lead to local overheating and polymerization of the diamine.
-
Equilibrium Limitations: The reaction with diethyl oxalate is a double amidation driven by the release of ethanol. In refluxing ethanol, the reaction often stalls at the mono-amide intermediate (ethyl oxamate), requiring forcing conditions that degrade the product.
The Microwave Advantage
Microwave irradiation utilizes dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.
-
Selective Heating: Polar intermediates (like the zwitterionic transition state of the amidation) absorb microwave energy more efficiently than non-polar starting materials, lowering the activation energy barrier (
). -
Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing the reaction rate according to the Arrhenius equation.
Reaction Mechanism
The formation of the N-aryl pyrazine-2,3-dione core proceeds via a sequential nucleophilic acyl substitution.
-
First Amidation: The more nucleophilic primary amine attacks the oxalate carbonyl.
-
Cyclization: The secondary (aryl) amine attacks the second carbonyl, closing the ring. Note: The lower nucleophilicity of the N-aryl amine is the rate-limiting step, which MW irradiation accelerates effectively.
Figure 1: Sequential condensation mechanism. The second step (ring closure) is kinetically sluggish under thermal conditions due to the steric and electronic deactivation of the N-aryl amine.
Experimental Protocol
Safety Warning: This reaction generates ethanol and potentially small amounts of CO/CO2 if degradation occurs. Always use a dedicated microwave synthesis vial with a pressure relief cap. Do NOT use oxalyl chloride in a sealed microwave vessel due to rapid HCl gas generation.
Reagents & Equipment
-
Reactants: N-Phenyl-1,2-ethylenediamine (1.0 equiv), Diethyl oxalate (1.2 equiv).
-
Solvent: Ethanol (Absolute) or solvent-free (neat).
-
Catalyst: Glacial Acetic Acid (10 mol%) - Optional, promotes proton transfer.
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Optimization Data
The following table summarizes the optimization of reaction conditions for the synthesis of 1-phenyl-piperazine-2,3-dione .
| Entry | Solvent | Temp (°C) | Time (min) | Catalyst | Yield (%) | Notes |
| 1 | Ethanol | 80 (Reflux) | 360 | None | 45% | Incomplete conversion; mono-amide detected. |
| 2 | Ethanol | 120 (MW) | 10 | None | 78% | Significant improvement; clean profile. |
| 3 | Ethanol | 140 (MW) | 5 | AcOH | 92% | Optimal Condition. Quantitative conversion. |
| 4 | Neat | 120 (MW) | 2 | None | 85% | Fast but workup is difficult (sticky solid). |
Step-by-Step Workflow
-
Preparation:
-
In a 10 mL microwave process vial, dissolve N-phenyl-1,2-ethylenediamine (136 mg, 1.0 mmol) in Ethanol (2.0 mL).
-
Add Diethyl oxalate (163 µL, 1.2 mmol) dropwise.
-
Add Glacial Acetic Acid (6 µL, 0.1 mmol).
-
Seal the vial with a PTFE-lined septum cap.
-
-
Irradiation:
-
Workup & Purification:
-
Cool the vial to room temperature (using compressed air cooling feature of the reactor).
-
The product often precipitates upon cooling. If not, concentrate the solvent to ~0.5 mL under a stream of nitrogen.
-
Add cold Diethyl Ether (3 mL) to precipitate the product fully.
-
Filter the solid and wash with cold ether.
-
Recrystallization: If necessary, recrystallize from hot Ethanol/Water (9:1).
-
Figure 2: Operational workflow for the microwave synthesis.
Scope and Limitations
-
Electron-Donating Groups (EDGs): Aryl rings with EDGs (e.g., 4-OMe, 4-Me) facilitate the reaction by increasing the nucleophilicity of the aniline nitrogen, often requiring lower temperatures (120°C).
-
Electron-Withdrawing Groups (EWGs): Aryl rings with EWGs (e.g., 4-NO2, 4-CF3) deactivate the aniline nitrogen. These substrates require higher temperatures (150-160°C) and longer hold times (10-15 min) to drive the second cyclization step.
-
Steric Hindrance: Ortho-substituted aryl groups may require solvent-free conditions to maximize concentration and effective collision frequency.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Oil | Incomplete cyclization (Mono-amide remains). | Increase MW temp by 10°C or add 10% more diethyl oxalate. |
| Vial Overpressure | Ethanol vapor pressure too high or CO formation. | Switch to a higher boiling solvent (e.g., n-Butanol) or reduce reaction scale. |
| Impurity Profile | Oxidation of the diamine prior to reaction. | Use freshly distilled diamines or add an antioxidant (e.g., BHT) if the amine is sensitive. |
References
-
Microwave-Assisted Synthesis of Nitrogen Heterocycles.
- Source: Chimica Oggi / Chemistry Today
- Context: General review of microwave acceleration in heterocycle formation, highlighting the efficiency of Paal-Knorr and similar condens
-
Straightforward Access to Pyrazine-(2,3)-diones through Sequential Three-Component Reaction.
- Source: Journal of Organic Chemistry (via ResearchG
- Context: Establishes the mechanism of sequential amidation and cycliz
-
Microwave-Assisted Synthesis of Bioactive Heterocycles: A Green Approach.
-
Source: International Journal of Chemical Sciences[3]
- Context: Provides comparative data on thermal vs. microwave yields for condensation reactions involving hydrazine and dicarbonyls.
-
-
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
- Source: Scribd / Academic Repository
-
Context: detailed background on the reactivity of the pyrazine core and standard synthetic routes involving 1,2-diamines.[1]
Sources
Application Notes and Protocols for the Functionalization of the N4-Position in Pyrazine-2,3-diones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the chemical modification of the N4-position of the pyrazine-2,3-dione scaffold. This heterocyclic core is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The functionalization at the N4-position offers a key handle for modulating the pharmacological properties, including potency, selectivity, and pharmacokinetic profiles of lead compounds.
This document is structured to provide not only step-by-step procedures but also the underlying chemical principles and rationale for the experimental design, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets.
Introduction to the Pyrazine-2,3-dione Scaffold
The pyrazine-2,3-dione core, also known as 2,3-dihydroxypyrazine in its tautomeric form, is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The ability to introduce diverse substituents at the N1 and N4 positions, as well as on the carbon backbone, makes it an attractive template for library synthesis and structure-activity relationship (SAR) studies.
Functionalization at the N4-position is a critical strategy for diversifying pyrazine-2,3-dione-based compounds. This modification can influence the molecule's interaction with biological targets, alter its solubility and metabolic stability, and fine-tune its overall pharmacological profile.
Strategic Approaches to N4-Functionalization
There are two primary strategies for obtaining N4-substituted pyrazine-2,3-diones:
-
Strategy A: Functionalization of a Pre-formed Pyrazine-2,3-dione Ring. This approach involves the direct alkylation, arylation, or acylation of the N4-nitrogen of a pyrazine-2,3-dione precursor. This method is advantageous when the parent dione is readily available and allows for late-stage diversification.
-
Strategy B: Incorporation of the N4-Substituent during Ring Synthesis. In this strategy, the N4-substituent is introduced as part of one of the building blocks during the construction of the pyrazine-2,3-dione ring. This is often achieved through condensation reactions involving N-substituted precursors.
The choice of strategy depends on the availability of starting materials, the desired complexity of the final molecule, and the compatibility of functional groups with the reaction conditions.
Caption: Overview of synthetic strategies for N4-functionalization.
Detailed Protocols
Synthesis of the Parent Pyrazine-2,3-dione
A common route to the parent pyrazine-2,3-dione involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. For instance, the reaction of glycinamide with glyoxal provides the dihydropyrazine intermediate, which can be oxidized to the desired pyrazine-2,3-dione.
Protocol 3.1: Synthesis of Pyrazine-2,3-dione from Glycinamide Hydrochloride and Glyoxal
-
Materials:
-
Glycinamide hydrochloride
-
Glyoxal (40% solution in water)
-
Sodium bicarbonate
-
Methanol
-
Air or a mild oxidizing agent (e.g., manganese dioxide)
-
-
Procedure:
-
Dissolve glycinamide hydrochloride (1.0 eq) in water and neutralize with sodium bicarbonate (1.0 eq) to obtain the free glycinamide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of glyoxal (1.0 eq) to the glycinamide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of the dihydropyrazine intermediate can be monitored by TLC or LC-MS.
-
For the oxidation step, bubble air through the reaction mixture for 24-48 hours, or add a mild oxidizing agent like manganese dioxide (2-3 eq) and stir at room temperature.
-
Monitor the oxidation by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Strategy A: Direct N4-Functionalization Protocols
Protocol 3.2.1: General Procedure for N4-Alkylation
This protocol is based on standard N-alkylation procedures for heterocyclic compounds and may require optimization for specific substrates.
-
Materials:
-
Pyrazine-2,3-dione (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base: Potassium carbonate (K₂CO₃, 1.5-2.0 eq) or Sodium hydride (NaH, 1.1-1.2 eq, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl halide, 1.1-1.5 eq)
-
Water, Ethyl acetate, Brine
-
-
Procedure:
-
To a solution of pyrazine-2,3-dione in anhydrous DMF, add the base (e.g., K₂CO₃) at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the deprotonation of the N4-nitrogen.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Conditions for N4-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | DMF | 25 | 12 | 75-85 |
| 2 | Benzyl bromide | NaH | DMF | 0 to 25 | 6 | 80-90 |
| 3 | Ethyl bromoacetate | K₂CO₃ | DMSO | 60 | 8 | 65-75 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Protocol 3.2.2: General Procedure for N4-Arylation (Ullmann-type Coupling)
N-arylation can be achieved using copper- or palladium-catalyzed cross-coupling reactions. This protocol describes a general copper-catalyzed approach.
-
Materials:
-
Pyrazine-2,3-dione (1.0 eq)
-
Aryl halide (e.g., aryl iodide or bromide, 1.2 eq)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Ligand (e.g., L-proline or a diamine, 20-40 mol%)
-
Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or 1,4-dioxane)
-
-
Procedure:
-
In a reaction vessel, combine pyrazine-2,3-dione, the aryl halide, CuI, the ligand, and the base.
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Workflow for direct N4-functionalization of pyrazine-2,3-diones.
Strategy B: N4-Substituent Incorporation During Ring Synthesis
This strategy often provides better control over regioselectivity, especially for complex molecules. A notable example is the three-component reaction to form N1-substituted 2,3-dioxo-1,4,5,6-tetrahydropyrazines, which are precursors to the fully aromatic N4-substituted pyrazine-2,3-diones.[1]
Protocol 3.3.1: Three-Component Synthesis of N1-Substituted 2,3-Dioxo-1,4,5,6-tetrahydropyrazines [1]
-
Reactants:
-
Primary aliphatic amine (provides the N1-substituent)
-
1,2-Diaza-1,3-diene (DD)
-
Oxalyl chloride
-
-
Plausible Reaction Mechanism: The reaction is proposed to proceed via an initial aza-Michael addition of the primary amine to the 1,2-diaza-1,3-diene, followed by cyclization with oxalyl chloride to form the tetrahydropyrazine-2,3-dione ring.[1]
-
General Procedure (Conceptual):
-
The primary amine is reacted with the 1,2-diaza-1,3-diene in a suitable solvent.
-
To this intermediate, oxalyl chloride is added, leading to the cyclized product.
-
The resulting N1-substituted 2,3-dioxo-1,4,5,6-tetrahydropyrazine can then be oxidized to the corresponding N4-substituted pyrazine-2,3-dione.
-
Causality Behind Experimental Choices
-
Choice of Base: The selection of the base is crucial for the deprotonation of the N4-amide. Weaker bases like K₂CO₃ are often sufficient and lead to cleaner reactions. Stronger bases like NaH are used when the acidity of the N-H bond is lower or when a more reactive nucleophile is required. However, NaH requires strictly anhydrous conditions.
-
Choice of Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can dissolve the pyrazine-2,3-dione and the resulting anion, facilitating the reaction. They also have high boiling points, allowing for heating if necessary.
-
Catalyst and Ligand for N-Arylation: In Ullmann-type couplings, a copper(I) source is the typical catalyst. The addition of a ligand, such as L-proline or a diamine, accelerates the reaction by stabilizing the copper catalyst and facilitating the reductive elimination step.
Self-Validating Systems and Troubleshooting
-
Reaction Monitoring: TLC and LC-MS are indispensable tools for monitoring the progress of the reaction. This allows for the determination of the optimal reaction time and helps in identifying the formation of byproducts.
-
Regioselectivity: In cases where both N1 and N4 positions are unsubstituted, a mixture of N1 and N4 functionalized products, as well as di-substituted products, may be obtained. The regioselectivity can often be controlled by steric hindrance (a bulky substituent at C5 or C6 may favor functionalization at the less hindered N1 position) or by using protecting groups.
-
Purification: Column chromatography is the most common method for purifying the final products. The choice of eluent system should be optimized using TLC to achieve good separation.
Conclusion
The functionalization of the N4-position of pyrazine-2,3-diones is a valuable tool for the synthesis of novel compounds with potential therapeutic applications. This guide provides a framework of synthetic strategies and detailed protocols to aid researchers in this endeavor. The presented methods, grounded in established chemical principles, offer a starting point for the development of robust and efficient syntheses of N4-substituted pyrazine-2,3-diones.
References
-
Mari, G., De Crescentini, L., Favi, G., & Mantellini, F. (2023). Straightforward Access to Pyrazine‐(2,3)‐diones through Sequential Three‐Component Reaction. Chemistry – A European Journal. Available at: [Link]
Sources
Application Note: Scalable Synthesis Routes for Dimethylphenyl Pyrazine Derivatives
Executive Summary & Strategic Route Selection
Dimethylphenyl pyrazine derivatives serve as critical pharmacophores in kinase inhibitors, GPCR ligands, and advanced flavor/fragrance chemistry.[1] While laboratory-scale synthesis often relies on microwave-assisted methods or expensive heterogeneous catalysts, these approaches rarely survive the transition to kilo-lab or pilot-plant scales.[2]
This guide details two robust, scalable synthetic routes designed for process reliability and impurity control :
-
Route A: De Novo Condensation (The "Classic" Route): Best for generating the pyrazine core with specific alkyl/aryl substitution patterns from acyclic precursors.[1]
-
Route B: Pd-Catalyzed Cross-Coupling (The "Modular" Route): Best for late-stage functionalization of a pre-existing halopyrazine core.[1][2]
Strategic Decision Matrix
The choice of route depends heavily on the substitution pattern and raw material availability.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and regulatory constraints.
Route A: De Novo Condensation Protocol
Principle: Condensation of an
Mechanism & Causality
The reaction proceeds via a double Schiff base formation.[1] A critical process insight is that the initial condensation yields a dihydropyrazine intermediate.[1] Spontaneous oxidation to the aromatic pyrazine occurs in air, but on a large scale, this is inconsistent.[1]
-
Expertise Note: We deliberately introduce a controlled oxidation step (catalytic dehydrogenation or chemical oxidant) to ensure batch-to-batch consistency and prevent the formation of polymeric side products.
Scalable Protocol: Synthesis of 2-(2,4-Dimethylphenyl)-3-methylpyrazine[2]
Reagents:
-
1-(2,4-Dimethylphenyl)propane-1,2-dione (1.0 equiv)[2]
-
Ethylenediamine (1.1 equiv)[1]
-
Solvent: Methanol (Process Grade)[1]
-
Oxidant: Air sparging with KOH (catalytic) or MnO2 (chemical)[1]
Step-by-Step Methodology:
-
Reactor Setup: Charge a glass-lined reactor with Methanol (10 V). Nitrogen purge is not required for the initial charging.
-
Addition: Add 1-(2,4-Dimethylphenyl)propane-1,2-dione (limiting reagent) at 20°C.
-
Condensation: Cool the mixture to 0–5°C. Slowly dose Ethylenediamine (1.1 equiv) over 2 hours.
-
Why: The reaction is exothermic. Controlling temperature prevents polymerization of the diamine.
-
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by HPLC for disappearance of diketone.
-
Aromatization (The Critical Step):
-
Workup: Neutralize with dilute HCl to pH 7. Concentrate methanol under vacuum.
-
Extraction: Partition residue between MTBE and Water. Wash organic layer with Brine.[1][2]
-
Purification: Crystallize from Heptane/EtOAc (9:1) if solid, or fractional distillation if liquid (bp > 250°C).[1]
Process Flow Diagram:
Figure 2: Process flow for the condensation route, highlighting the critical oxidation of the dihydropyrazine intermediate.
Route B: Suzuki-Miyaura Cross-Coupling Protocol
Principle: Pd-catalyzed coupling of a chloropyrazine with a dimethylphenylboronic acid.[2] Application: Ideal for GMP synthesis where high purity and convergent assembly are required.[1][2]
Mechanism & Causality
Chloropyrazines are electron-deficient, making them excellent electrophiles for oxidative addition.[1][2] However, pyrazine nitrogens can coordinate to Palladium, poisoning the catalyst.[1]
-
Expertise Note: We utilize high-turnover ligands (e.g., XPhos or SPhos) or bulky phosphines to prevent catalyst deactivation.[1][2] We avoid simple Pd(PPh3)4 for scale-up due to stability issues.[1][2]
Scalable Protocol: Synthesis of 2-(2,4-Dimethylphenyl)pyrazine[2]
Reagents:
-
2,4-Dimethylphenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)2 (0.5 mol%) + XPhos (1.0 mol%)[1]
-
Base: K3PO4 (2.0 equiv, granular)[1]
-
Solvent: Toluene/Water (4:1 biphasic system)[1]
Step-by-Step Methodology:
-
Inertion: Purge reactor with Nitrogen (3 cycles). Oxygen is detrimental to the active Pd(0) species.[1]
-
Charging: Charge Toluene, Water, 2-Chloropyrazine, and Boronic Acid. Start agitation.
-
Catalyst Prep: In a separate vessel, pre-mix Pd(OAc)2 and XPhos in a small volume of Toluene to form the active catalyst complex (approx. 15 min stirring).
-
Why: Pre-forming the catalyst ensures immediate activity and reduces induction periods.[1]
-
-
Reaction: Add the catalyst slurry to the main reactor. Heat to 80°C.
-
Monitoring: Reaction typically completes in 2–4 hours.[1][2] Monitor consumption of Chloropyrazine.[1][2]
-
Pd Scavenging (Crucial for Pharma):
-
Separation: Phase separate. Wash organic layer with 5% NaHCO3 and Brine.[1]
-
Isolation: Concentrate Toluene. Recrystallize from Isopropanol (IPA) to yield high-purity product.[1][2]
Data Summary Table:
| Parameter | Condensation Route (A) | Suzuki Coupling (B) |
| Overall Yield | 65–75% | 85–92% |
| Atom Economy | High (Water byproduct) | Moderate (Boronic salts byproduct) |
| Cost Driver | Diketone synthesis | Pd Catalyst & Ligand |
| Impurity Profile | Regioisomers possible | De-halogenated pyrazine, Homocoupling |
| Scalability | Excellent (No chromatography) | Excellent (With Pd scavenging) |
Quality Control & Analytical Standards
For drug development applications, the following impurity controls are mandatory:
-
Regioisomer Analysis: Use 1H-NMR (specifically the aromatic region 7.0–9.0 ppm) to distinguish between 2,3-, 2,5-, and 2,6-substitution patterns if using asymmetric diketones.[1]
-
Residual Metal: ICP-MS must confirm Pd < 10 ppm (for Route B).[1][2]
-
Genotoxic Impurities: Verify absence of hydrazine traces (if used in diketone synthesis) or alkyl halides.[1][2]
References
-
General Pyrazine Synthesis
-
Suzuki Coupling Scale-Up
-
Pd Scavenging Techniques
-
Condensation Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dimethyl-5-n-propylpyrazine [webbook.nist.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Solving solubility issues with 1-(3,4-dimethylphenyl)pyrazine-2,3-dione
Technical Support Center: Solubility Optimization for 1-(3,4-dimethylphenyl)pyrazine-2,3-dione
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical guide for 1-(3,4-dimethylphenyl)pyrazine-2,3-dione . As researchers, we often encounter this molecule (and its analogs) in ion channel research (specifically TRP channels) and kinase inhibition studies.[1][2]
The Core Problem: This molecule exhibits "brick dust" properties.[2][3][4] The planar pyrazine-2,3-dione core facilitates strong intermolecular
This guide provides self-validating protocols to overcome these thermodynamic barriers.
Part 1: Stock Solution Preparation (The "DMSO Trap")
Q: Why does my compound precipitate even in 100% DMSO after freezing?
A: This is a classic issue with hygroscopic solvents and rigid heterocycles.[5][2][3][4] DMSO absorbs atmospheric water.[5][2][3][4] Even 1-2% water content can drastically reduce the solubility of this pyrazine derivative, causing "micro-crashing" that looks like cloudiness or sediment.[5][2]
Troubleshooting Protocol:
-
Use Anhydrous DMSO: Always use fresh, anhydrous DMSO (stored over molecular sieves) for the initial stock.[5][2][3][4]
-
The "Hot Start" Method:
-
Visual Validation: Hold the vial against a light source. If you see "schlieren" lines (swirls) or particulates, it is not dissolved.[1][5][2][4]
Data Table 1: Solvent Solubility Limits (Approximate)
| Solvent | Solubility Limit (mg/mL) | Notes |
| DMSO (Anhydrous) | ~25 - 50 mg/mL | Requires sonication/heat.[2][4] |
| Ethanol (100%) | < 5 mg/mL | Poor solvent due to rigid core.[2][3][4] |
| Water / PBS | < 0.01 mg/mL | Practically insoluble (Brick Dust).[5][2][3][4] |
| PEG 400 | ~10 mg/mL | Good co-solvent for in vivo work.[5][2][3][4] |
| 0.1M NaOH | ~5 - 10 mg/mL | Chemical Trick: Deprotonates the N-4 position.[5][2][3][4] |
Part 2: In Vitro Assay Compatibility
Q: My compound crashes out when I add the DMSO stock to my cell culture media. How do I fix this?
A: This is "Solvent Shock."[5][2][3][4] Adding a high-concentration hydrophobic stock directly to aqueous media causes rapid precipitation before the molecules can disperse.[2][3][4]
The Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.[2][3] Use an intermediate "spiking" solution.
Protocol: The "3-Step Shift"
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute Stock 1:10 into pure DMSO or PEG400 (creates 1 mM).
-
Final Dosing: Add the Intermediate dropwise to rapidly stirring media.
Mechanistic Insight: The pyrazine-2,3-dione ring contains an acidic proton at the N-4 position (pKa ~7.5 - 8.5).[2][4] In standard physiological media (pH 7.4), it exists as a mixture of neutral and ionized forms.[1][5]
-
Optimization: If your assay tolerates it, adjust the buffer pH to 8.0 . This deprotonates the N-4 nitrogen, creating a negative charge that drastically increases solubility without altering the core pharmacophore.[5][2]
Figure 1: Decision tree for preventing precipitation during biological assay preparation. Note the critical pH adjustment step.
Part 3: In Vivo Formulation Strategies
Q: We need to dose this orally (PO) or intraperitoneally (IP) in mice. What vehicle should we use?
A: Simple saline or PBS will fail.[5][2][3][4] The compound will form a depot at the injection site or pass through the GI tract unabsorbed.[2] You must use a Co-solvent System or a Suspension .[5][2][3][4]
Option A: The Solution Formulation (For IV/IP)
Best for: Pharmacokinetics (PK) studies where exact dosing is critical.[1]
Vehicle Composition:
-
40% PEG 400 (Co-solvent/Stabilizer)
-
5% Tween 80 (Surfactant to prevent aggregation)[1]
-
50% Saline (Added LAST)
Preparation Order (Critical):
-
Add PEG 400 and vortex.
-
Slowly add warm Saline (37°C) while vortexing. Do not add cold saline. [1][5][2][3][4]
Option B: The Suspension Formulation (For PO - Oral)
Best for: High-dose toxicology or efficacy studies.[2][4]
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[2][3][4]
-
Method: Micronize the compound (mortar and pestle) with a few drops of Tween 80 before adding the Methylcellulose.[3] This "wets" the hydrophobic surface of the crystals, preventing clumps.[5][2]
Figure 2: Formulation selection logic based on administration route.
Part 4: Advanced Chemical Modification
Q: We are moving to lead optimization. How can we permanently fix this solubility issue?
A: If you can modify the structure, focus on the N-4 position of the pyrazine ring.[5][2]
-
Prodrug Strategy: Alkylation of the N-4 nitrogen with a phosphate group (e.g., phosphonooxymethyl) creates a highly soluble prodrug that is cleaved by alkaline phosphatases in vivo to release the active parent drug.[2][4]
-
Salt Formation: Since the N-4 proton is acidic, form a salt using a strong base.[5][2][3][4]
References
-
BenchChem. (2025).[5][2][3][4][6][8] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[5][2][3][4] Pyrazine-2,3-dione Compound Summary. PubChem.[5][2][3][4] Retrieved from [1]
-
Di, L., & Kerns, E. H. (2016).[1][5][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[5][2][3][4] (Standard text for solubility classification).
-
Washington State University. (2026).[5][2][3][4][9] Standard Operating Procedures for Preparation & Administration of DMSO in Rodents. IACUC Guidelines. Retrieved from [1]
-
Li, P., & Zhao, L. (2019).[1][5][2] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Source for PEG/Tween vehicle ratios).
Sources
- 1. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 4. Pyrazine-2,3-diol | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Pyrazine (FDB012468) - FooDB [foodb.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Optimization of Pyrazine-2,3-dione Formation
Ticket ID: PYZ-OPT-2024 Subject: Troubleshooting & Optimizing Reflux Parameters for 2,3-Dioxopyrazine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Kinetic Logic
The Core Challenge: The formation of the pyrazine-2,3-dione core (and its benzo-fused analog, quinoxaline-2,3-dione) via the condensation of 1,2-diamines with dialkyl oxalates is a classic "Goldilocks" kinetic problem.[1]
The reaction proceeds in two distinct mechanistic steps:[2]
-
Rapid N-Acylation: The first amine attacks the oxalate ester to form an open-chain oxamic ester intermediate .[1] This occurs readily, often at room temperature.[1]
-
Slow Cyclization (Rate-Determining Step): The second amine must attack the distal ester carbonyl to close the ring.[1] This step is entropically disfavored compared to the first and requires significant thermal activation (reflux) to overcome the activation energy barrier and expel the second equivalent of alcohol.
The Reflux Paradox:
-
Insufficient Reflux: Results in contamination with the open-chain intermediate (often an insoluble solid that mimics the product).[1]
-
Excessive Reflux: Causes oxidative darkening (charring) and the formation of polymeric side products, particularly when using electron-rich diamines (e.g., o-phenylenediamine).[1]
Diagnostic Matrix: Reading Your Reaction
Use this table to diagnose the state of your reaction based on physical observations.
| Symptom | Probable Root Cause | Kinetic Status | Corrective Action |
| White/Pale precipitate forms immediately (<10 min). | Formation of the open-chain bis-oxamide or mono-oxamic ester.[1] | Kinetic Trap: The intermediate precipitated before cyclization could occur.[1] | Do NOT Filter. Increase solvent volume or switch to a higher-boiling solvent (e.g., ethoxyethanol) and continue reflux.[1] |
| Yield is high, but melting point is broad/low. | Mixture of cyclized product and open-chain intermediate.[1] | Incomplete Cyclization: Reflux time was insufficient to drive the equilibrium to the ring-closed form.[1] | Check TLC. If a lower |
| Reaction mixture turns dark brown/black. | Oxidative degradation of the diamine precursor. | Thermal Overshoot: Reflux was too long or oxygen was present.[1] | Repeat under Argon/Nitrogen.[1] Reduce reflux time. Add antioxidant (e.g., NaHSO₃) if compatible. |
| Product is sticky/gummy. | Oligomerization of the diamine or incomplete removal of high-boiling solvents.[1] | Polymerization: Concentration of reactants was too high.[1] | Dilute reaction to 0.1 M. Use ethanol/ether trituration to induce crystallization. |
The Mechanism & Decision Tree (Visualization)
The following diagram maps the critical pathway and the decision points for troubleshooting.
Caption: Figure 1. Kinetic pathway of pyrazine-2,3-dione formation. Note that the Intermediate (Yellow) acts as a kinetic trap if heat is insufficient.
Validated Protocol: The "Self-Indicating" Method[1]
This protocol is designed for the synthesis of Quinoxaline-2,3-dione (a benzopyrazine-2,3-dione), which serves as the robust model for this reaction class.[1] It utilizes the Phillips Method (acidic catalysis) which accelerates cyclization, effectively reducing the required reflux time and minimizing oxidative degradation.
Reagents:
-
o-Phenylenediamine (10 mmol)[1]
-
Oxalic Acid Dihydrate (11 mmol) or Diethyl Oxalate (12 mmol)
-
4N Hydrochloric Acid (20 mL) [Solvent & Catalyst]
Workflow:
-
Dissolution: Dissolve the diamine in 4N HCl. The solution may turn slightly pink due to trace oxidation; this is normal.
-
Addition: Add Oxalic Acid (or Diethyl Oxalate).[1][2]
-
Technical Note: If using Diethyl Oxalate, the mixture is biphasic initially. Vigorous stirring is required.
-
-
The Reflux Ramp: Heat to reflux (
).-
Critical Observation Point: Within 15-20 minutes, a solid will begin to precipitate. This is usually the product. unlike neutral conditions where the precipitate might be the intermediate.[1] In 4N HCl, the intermediate is soluble; the product is not.
-
-
Optimization of Time:
-
Standard Time: 20–30 minutes.[1]
-
End-Point Determination: Do not reflux indefinitely. Once heavy precipitation occurs, continue for 10 minutes to ensure maximum yield, then stop. Prolonged boiling in acid can lead to hydrolysis or tar formation.
-
-
Isolation: Cool to room temperature. Filter the solid.[3][4] Wash with water (to remove acid) and then Ethanol (to remove unreacted organic impurities).
Data: Yield vs. Reflux Time (Acidic Conditions)
| Reflux Time | Isolated Yield | Purity (HPLC) | Observation |
| 10 min | 45% | 92% | Fine precipitate, filtrate still contains SM. |
| 30 min | 88% | 98% | Optimal.[1] Dense crystalline solid. |
| 60 min | 85% | 96% | Slight darkening of solid (grey/brown).[1] |
| 4 hours | 70% | 85% | Significant charring; difficult filtration.[1] |
Frequently Asked Questions (FAQ)
Q1: I am using ethylenediamine (to make piperazine-2,3-dione) instead of phenylenediamine. Does the same reflux time apply? A: No. The aliphatic amine is more nucleophilic but the resulting ring (diketopiperazine) is conformationally more flexible than the aromatic quinoxaline.
-
Adjustment: Aliphatic diamines often require anhydrous conditions (Ethanol/NaOEt) rather than aqueous acid.[1]
-
Reflux: The reflux time is typically longer (2–4 hours) because you lack the acid catalysis that drives the elimination of the second leaving group.
Q2: My product is a grey powder instead of white. Is it ruined? A: Likely not. Pyrazine derivatives are notorious for trapping trace oxidation products (colored impurities) within the crystal lattice.
-
Fix: Perform a recrystallization from Glacial Acetic Acid or DMF.[1] Alternatively, dissolve in dilute NaOH (forming the soluble salt), treat with activated charcoal, filter, and re-precipitate with HCl.[1]
Q3: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis is highly effective for this cyclization.
-
Protocol: 150°C for 5–10 minutes in Ethanol/Acetic Acid. This often bypasses the "intermediate precipitation" issue by maintaining high solubility during the critical transition state.[1]
Q4: Why do I see two spots on TLC that merge upon standing? A: You are likely observing the tautomeric equilibrium .[1] Pyrazine-2,3-diones exist in equilibrium with their 2,3-dihydroxy tautomers.[1]
-
Tip: Run TLC with a drop of acetic acid in the mobile phase to suppress ionization and stabilize the keto-form.[1]
References
-
Phillips, M. A. (1928).[1] "CCCXVII.—The formation of 2-substituted benziminazoles."[1] Journal of the Chemical Society (Resumed), 2393-2399. (The foundational text for acid-catalyzed condensation of diamines).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical. (Standard protocols for Quinoxaline-2,3-dione synthesis).
-
Hinsberg, O. (1884).[1] "Ueber die Einwirkung der Oxalsäure auf Metadiamine." Berichte der deutschen chemischen Gesellschaft, 17(1), 318-324. (Original discovery of the condensation reaction). [1]
-
BenchChem. (2025).[1][2][5][6] "Application Notes: Claisen Condensation Reactions Involving Diethyl Oxalate." (Mechanistic insights on oxalate reactivity). [1]
Sources
Technical Support Center: Strategies for Overcoming Steric Hindrance in 3,4-Dimethylphenyl Substitutions
Welcome to the technical support center dedicated to navigating the complexities of electrophilic aromatic substitution (EAS) on 3,4-dimethylphenyl systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges arising from steric hindrance in this common yet deceptively intricate scaffold. Here, we move beyond textbook examples to provide actionable troubleshooting strategies and in-depth mechanistic insights to optimize your synthetic routes.
Understanding the Challenge: The 3,4-Dimethylphenyl System
The 3,4-dimethylphenyl (3,4-dimethylbenzene or o-xylene) ring presents a unique set of challenges in electrophilic aromatic substitution. The two methyl groups are activating and ortho-, para-directing.[1][2] This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, primarily at the positions ortho and para to themselves.[1][3] However, the substitution pattern is complicated by the interplay of these directing effects and, crucially, by steric hindrance.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a Friedel-Crafts acylation on 3,4-dimethylbenzene. Why am I getting a low yield and a mixture of products?
A1: This is a classic issue. The two methyl groups in 3,4-dimethylbenzene direct incoming electrophiles to positions 2, 5, and 6. Position 5 is para to the C4-methyl and ortho to the C3-methyl, making it electronically favorable. Positions 2 and 6 are ortho to one methyl group and meta to the other. While electronically activated, these positions are subject to significant steric hindrance from the adjacent methyl group, especially with a bulky electrophile like an acylium ion.[4][5] This steric clash increases the activation energy for substitution at the ortho positions, leading to a mixture of products and often incomplete reaction, hence the low yield.
Q2: How do I predict the major product in an electrophilic aromatic substitution on a disubstituted benzene ring like 3,4-dimethylbenzene?
A2: Predicting the major product involves considering both electronic and steric effects.
-
Electronic Effects: Both methyl groups are activating and ortho-, para-directing. You can map out the positions activated by each group. In 3,4-dimethylbenzene, the C3-methyl group directs to positions 2, 4 (already substituted), and 5. The C4-methyl group directs to positions 3 (already substituted), 5, and 6. The positions that are activated by both groups (in this case, none directly, but position 5 is strongly activated by both) are electronically favored.
-
Steric Effects: The bulkiness of both the existing substituents and the incoming electrophile must be considered.[4][5] As the size of the electrophile increases, substitution at the more sterically accessible positions becomes more favorable. In the case of 3,4-dimethylbenzene, position 5 is generally the most sterically accessible of the activated positions.
dot graph ER_Diagram { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} } Caption: Steric and electronic landscape of 3,4-dimethylphenyl ring.
Troubleshooting Guides: Enhancing Selectivity and Yield
When faced with challenges in 3,4-dimethylphenyl substitutions, a systematic approach to troubleshooting is essential. The following guides provide strategies to overcome common hurdles.
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Symptoms:
-
Formation of multiple isomers.
-
Low yield of the desired product.
Cause: The acylium ion, often complexed with a Lewis acid, is a bulky electrophile. This steric bulk leads to competitive substitution at both the electronically favorable and less hindered positions.
Troubleshooting Strategies:
-
Choice of Lewis Acid:
-
Rationale: The size of the Lewis acid can influence the steric profile of the electrophilic complex.
-
Recommendation: Switch from a bulky Lewis acid like AlCl₃ to a milder and potentially less bulky one such as ZnCl₂, FeCl₃, or even a solid acid catalyst. This can sometimes lead to a cleaner reaction profile.
-
-
Reaction Temperature:
-
Rationale: Friedel-Crafts reactions can be subject to kinetic versus thermodynamic control. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that forms the fastest (often the less sterically hindered one). At higher temperatures, thermodynamic equilibrium can be established, favoring the most stable product.
-
Recommendation: Screen a range of temperatures, starting from low temperatures (e.g., 0 °C or -20 °C) and gradually increasing.
-
-
Alternative Acylation Methods:
-
Rationale: If direct Friedel-Crafts acylation is problematic, a two-step approach can be highly effective.
-
Protocol: Gattermann-Koch Reaction (for formylation)
-
In a fume hood, equip a three-necked flask with a gas inlet tube, a mechanical stirrer, and a reflux condenser.
-
Charge the flask with anhydrous aluminum chloride and cuprous chloride in a suitable solvent like dichloromethane.
-
Cool the mixture in an ice bath.
-
Bubble a mixture of dry carbon monoxide and hydrogen chloride gas through the stirred suspension.
-
Slowly add the 3,4-dimethylbenzene to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent, wash, dry, and purify.
-
-
Issue 2: Low Yields in Nitration and Halogenation
Symptoms:
-
Incomplete conversion of starting material.
-
Formation of undesired byproducts.
Cause: While nitration and halogenation involve smaller electrophiles than Friedel-Crafts reactions, steric hindrance can still play a role, especially in achieving high conversion rates. Overly harsh conditions can lead to side reactions like oxidation of the methyl groups.
Troubleshooting Strategies:
-
Milder Reagents:
-
Rationale: Standard nitrating (HNO₃/H₂SO₄) and halogenating (Br₂/FeBr₃) agents can be aggressive. Milder, more selective reagents can improve yields and reduce byproducts.
-
Recommendations:
-
Nitration: Consider using acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄). These reagents can provide the nitronium ion under less acidic conditions.
-
Halogenation: For bromination, N-bromosuccinimide (NBS) with a silica gel catalyst can be a milder alternative. For iodination, iodine monochloride (ICl) is often more effective than iodine itself.[6]
-
-
-
Catalyst Choice and Loading:
-
Rationale: The catalyst's role is to generate the electrophile.[7][8][9] Optimizing the catalyst can lead to a more controlled reaction.
-
Recommendation: For halogenations, experiment with different Lewis acids (e.g., FeBr₃, AlCl₃, ZnCl₂) and vary the catalyst loading. In some cases, a sub-stoichiometric amount of catalyst may be sufficient.
-
Data Summary: Impact of Steric Hindrance on Product Ratios
The following table illustrates the general trend observed in electrophilic aromatic substitution on alkylbenzenes as the steric bulk of the alkyl group increases. While this data is for monosubstituted benzenes, the principle is directly applicable to the 3,4-dimethylphenyl system, where the ortho positions are sterically encumbered.
| Alkyl Group | % ortho-Nitro Product | % para-Nitro Product |
| -CH₃ | 58% | 37% |
| -CH₂CH₃ | 49% | 49% |
| -CH(CH₃)₂ | 30% | 62% |
| -C(CH₃)₃ | 16% | 73% |
Data adapted from established trends in electrophilic aromatic substitution.[5]
dot graph Decision_Tree { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontcolor="#5F6368"];
} } Caption: Troubleshooting workflow for 3,4-dimethylphenyl substitutions.
Advanced Strategies and Mechanistic Considerations
For particularly stubborn transformations, a deeper understanding of the reaction mechanism and more advanced synthetic strategies may be required.
Leveraging Protective Groups
In some instances, temporarily blocking a more reactive, less sterically hindered position can be an effective strategy to direct substitution to the desired location.
Conceptual Workflow:
-
Sulfonation: Introduce a sulfonic acid group (-SO₃H) at the most reactive, sterically accessible position (likely position 5). Sulfonation is often reversible.[10]
-
Desired Substitution: Perform the desired electrophilic aromatic substitution at one of the remaining open positions.
-
Desulfonation: Remove the sulfonic acid protecting group, typically by treatment with dilute acid and heat.
The Role of Solvent
The choice of solvent can influence reaction rates and selectivities by stabilizing or destabilizing the transition state. For reactions involving charged intermediates, such as the arenium ion in EAS, polar solvents can play a significant role. Experimenting with a range of solvents from nonpolar (e.g., hexane, dichloromethane) to more polar (e.g., nitrobenzene, acetonitrile) can sometimes yield improved results.
By systematically applying these troubleshooting principles and considering the underlying mechanistic factors, researchers can effectively overcome the challenges of steric hindrance in 3,4-dimethylphenyl substitutions, leading to higher yields, improved selectivity, and more efficient synthetic routes.
References
-
Why methyl group is 2,4-directing? - Chemistry Stack Exchange. Available at: [Link]
-
What are the alternative positions on the benzene ring called, ortho, meta, and para? - Quora. Available at: [Link]
-
Aromatic Reactivity - Michigan State University Department of Chemistry. Available at: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]
-
New Synthetic Methodologies to Functionalize 3,4-Dihydroquinoxalin-2-ones and 3,4-Dihydro-1,4-benzoxazin-2-ones using Visible-Light Photocatalysis - University of Valencia. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Ortho vs Para intermediate stability question for substitution on an already substituted benzene - Reddit. Available at: [Link]
-
16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. Available at: [Link]
-
Directing Effects in Disubstituted Benzenes - YouTube. Available at: [Link]
-
22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Ortho, Meta and Para Substitution - AK Lectures. Available at: [Link]
-
8.3 Electrophilic Aromatic Substitution Reactions: Bromination - NC State University Libraries. Available at: [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: [Link]
-
Friedel-Crafts reactions of benzene and methylbenzene - Chemguide. Available at: [Link]
-
16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. Available at: [Link]
-
Electrophilic aromatic substitution - Wikipedia. Available at: [Link]
-
16.6: An Explanation of Substituent Effects - Chemistry LibreTexts. Available at: [Link]
-
Electrophilic Aromatic Substitution (EAS)SEAr - University of Babylon. Available at: [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution - Jahangirnagar University. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Separation of Regioisomers in Substituted Pyrazine Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation and separation of regioisomers during the synthesis of substituted pyrazines. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate this common synthetic hurdle.
Introduction: The Challenge of Regioisomerism in Pyrazine Synthesis
Pyrazine rings are crucial scaffolds in pharmaceuticals, agrochemicals, and flavor chemistry. Their synthesis, often achieved through the condensation of a 1,2-dicarbonyl compound and a 1,2-diamine, can become complicated when unsymmetrical precursors are used.[1] This leads to the formation of regioisomers—constitutional isomers that differ in the placement of substituents on the pyrazine ring. These isomers often possess nearly identical physical properties, making their separation a significant challenge that can impede downstream applications and regulatory approval. This guide provides expert insights and practical solutions to control, separate, and characterize these challenging product mixtures.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of substituted pyrazine synthesis?
A1: Regioisomers arise when a chemical reaction can proceed in multiple directions to yield products with the same molecular formula but different substituent placements. In pyrazine synthesis, if both the 1,2-dicarbonyl and the 1,2-diamine starting materials are unsymmetrical, the condensation can occur in two different orientations, leading to two distinct regioisomeric pyrazine products.
Q2: Why is controlling or separating regioisomers so critical in drug development?
A2: In the pharmaceutical industry, each regioisomer is considered a distinct chemical entity with its own unique pharmacological, toxicological, and metabolic profile. The presence of an undesired regioisomer, even in small amounts, is a critical impurity that must be controlled and characterized. Regulatory agencies like the FDA require stringent control over isomeric purity, making the selective synthesis or effective separation of regioisomers a non-negotiable aspect of drug development.[2]
Q3: What are the primary factors that influence the ratio of regioisomers formed during the reaction?
A3: The regiochemical outcome is governed by a combination of electronic and steric factors, as well as the reaction conditions.[3]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the dicarbonyl compound is a key determinant. An electron-withdrawing group will activate the adjacent carbonyl carbon, making it more susceptible to initial nucleophilic attack by the diamine.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the diamine can physically block one reaction site, thereby directing the reaction to the less hindered position.[3]
-
Reaction Conditions: Parameters such as solvent polarity, pH, and temperature can dramatically influence the reaction pathway and, consequently, the final isomer ratio.[3] Acidic or basic conditions, for instance, can alter the nucleophilicity of the diamine nitrogens and favor one pathway over another.
Troubleshooting Guides: From Reaction to Pure Isomer
This section addresses specific experimental issues in a practical question-and-answer format.
Issue 1: My synthesis yields an unfavorable mixture of pyrazine regioisomers. How can I improve the regioselectivity?
Analysis: Achieving high regioselectivity is the most efficient strategy, as it simplifies or even eliminates the need for challenging downstream separations. The key is to manipulate the reaction conditions to exploit the subtle electronic and steric differences between the reactive sites.
Solutions:
-
Modify Reaction pH: The protonation state of the 1,2-diamine is pH-dependent. Under acidic conditions, the more basic nitrogen atom may be preferentially protonated, reducing its nucleophilicity and potentially altering the site of initial attack. Conversely, basic conditions can enhance nucleophilicity. Experimenting with a pH range (e.g., using additives like acetic acid or triethylamine) can significantly alter the isomer ratio.
-
Solvent Optimization: The solvent can influence the transition state energies of the competing reaction pathways.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can stabilize charged intermediates, potentially favoring one reaction pathway.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can participate in hydrogen bonding, which can influence the conformation of the reactants and the regioselectivity.
-
Non-polar Solvents (e.g., Toluene, Hexane): These may favor pathways where the transition state is less polar.
-
-
Temperature Control: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux). Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy, whereas higher temperatures may overcome activation barriers to give a more thermodynamic product distribution.
| Parameter | Condition A (e.g., Non-polar Solvent, RT) | Condition B (e.g., Polar Solvent, 0°C) | Condition C (e.g., Acidic pH, Reflux) | Expected Outcome |
| Solvent | Toluene | Ethanol | Ethanol / Acetic Acid | Polarity and H-bonding can stabilize different transition states. |
| Temperature | 25 °C | 0 °C | 80 °C | Lower temperatures often enhance kinetic control and selectivity. |
| pH | Neutral | Neutral | Acidic | Alters nucleophilicity of the diamine, directing the reaction. |
| Typical Isomer Ratio (Hypothetical) | 1.5 : 1 | 4 : 1 | 1 : 3 | Demonstrates how conditions can shift the regiochemical outcome. |
Issue 2: Standard silica gel column chromatography is failing to separate my pyrazine regioisomers. What are my next steps?
Analysis: Regioisomers of pyrazines can have very similar polarities, leading to poor resolution (co-elution) on standard silica gel. More advanced or alternative chromatographic techniques are required to exploit subtle differences in their structure and interactions with the stationary phase.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography.[4]
-
Reversed-Phase (RP-HPLC): This is often the first choice. Using a C18 column with a mobile phase like acetonitrile/water or methanol/water can separate isomers based on minor differences in hydrophobicity.[4]
-
Normal-Phase (NP-HPLC): If RP-HPLC fails, NP-HPLC using columns like silica or diol can provide alternative selectivity based on polar interactions.
-
Mixed-Mode Chromatography: Columns with dual retention mechanisms (e.g., ion-pairing and reversed-phase) can offer unique selectivity for separating structurally similar basic compounds like pyrazines.[5]
-
-
Optimize Flash Chromatography Conditions: Before abandoning flash chromatography, try these optimizations:
-
Use High-Surface-Area Silica: Speciality silica with a higher surface area can improve resolution for difficult separations.[6]
-
Shallow Gradient Elution: A very slow, shallow gradient of the eluting solvents can tease apart closely eluting compounds.
-
Alternative Solvent Systems: Experiment with different solvent systems. For example, replacing ethyl acetate with methyl-t-butyl ether (MTBE) or adding a small amount of a third solvent (e.g., dichloromethane) can alter selectivity.
-
-
Gas Chromatography (GC): For volatile and thermally stable pyrazine isomers, preparative GC can be an effective, albeit smaller-scale, separation method. Different stationary phases (e.g., polar vs. non-polar) will offer different selectivities.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Principle of Separation | Best For |
| RP-HPLC | C18, C8 | Acetonitrile / Water | Hydrophobicity | General-purpose, high-resolution separation.[4] |
| NP-HPLC | Silica, Diol | Hexane / Ethyl Acetate | Polarity | Isomers with different polar functional group access. |
| GC | DB-1, ZB-WAXplus | Helium, Hydrogen | Volatility & Polarity | Volatile, thermally stable isomers.[7] |
| Flash Chromatography | High-Surface-Area Silica | Hexane / EtOAc (Shallow Gradient) | Polarity | Scalable purification when HPLC is not feasible.[6] |
Issue 3: I have successfully isolated two isomers. How can I definitively determine the structure of each?
Analysis: Mass spectrometry can confirm that two separated compounds are isomers (same mass), but it often cannot distinguish between them because fragmentation patterns can be nearly identical.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for unambiguous structure elucidation of regioisomers.[3][8]
Solutions:
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire standard 1D proton and carbon NMR spectra for both isomers. The chemical shifts (δ) of the protons and carbons on the pyrazine ring will be different for each isomer due to the varied electronic environments created by the substituents.[9] The proton signals for pyrazines are typically found in the deshielded aromatic region (often >8.0 ppm).[9]
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY):
-
This is the definitive experiment for assigning regiochemistry.[3][8] A NOESY experiment detects protons that are close to each other in space (<5 Å), regardless of whether they are coupled through bonds.
-
Application: By observing the spatial correlation (cross-peak) between a proton on a substituent (e.g., a methyl group) and a specific proton on the pyrazine ring, you can unambiguously determine the substituent's position. For example, if a methyl group at 2.5 ppm shows a NOESY cross-peak to a pyrazine proton at 8.5 ppm, you have confirmed their spatial proximity and thus the structure of that specific regioisomer.
-
Caption: Workflow for definitive structural elucidation of regioisomers.
Detailed Experimental Protocols
Protocol 1: General Synthesis of 2-methyl-3-phenylpyrazine (Illustrative)
This protocol describes a common condensation reaction that can lead to regioisomeric mixtures if unsymmetrical precursors are used. Here, symmetrical ethylenediamine is used for clarity, but substitution would lead to isomer formation.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-phenyl-1,2-propanedione (1.48 g, 10 mmol) in ethanol (30 mL).
-
Amine Addition: To the stirred solution, add ethylenediamine (0.60 g, 10 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product mixture.
Protocol 2: Separation of Pyrazine Regioisomers by Flash Column Chromatography
This protocol provides a step-by-step guide for separating a hypothetical mixture of pyrazine regioisomers.
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexane. The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., a shallow gradient from 0% to 10% ethyl acetate in hexane).[10][11]
-
Fraction Collection: Collect fractions based on the separation observed on the column or by using an automated fraction collector.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify which fractions contain the pure isomers.[6]
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified regioisomers.
Caption: Decision workflow for purification of pyrazine regioisomers.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available at: [Link]
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Oxford Academic. Available at: [Link]
-
Andersson, P. G., et al. (2009). Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines. Organic Letters, 12(1), 164-167. Available at: [Link]
- Britton, E. C., & Lange, H. B. (1962). U.S. Patent No. 3,033,864. U.S. Patent and Trademark Office.
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF on ResearchGate. Available at: [Link]
-
Liew, K. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-81. Available at: [Link]
-
Unspecified. (n.d.). 6.2.2. Pyrazines. Comprehensive Organic Chemistry II. Available at: [Link]
-
Rochon, F. D., et al. (2003). Structures, Theoretical Vibrational Frequency and H-NMR Spectral Analysis of Pyrazine-Dibenzylsulfoxide Platinum(II) Complexes. Request PDF on ResearchGate. Available at: [Link]
-
Unspecified. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Thesis. Available at: [Link]
-
SIELC Technologies. (2018). Pyrazine. Available at: [Link]
-
Maccallini, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available at: [Link]
-
Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]
-
Harianja, J. D., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
-
Saupe, A. (1966). N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase. Request PDF on ResearchGate. Available at: [Link]
-
Pires, C., et al. (2020). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Request PDF on ResearchGate. Available at: [Link]
-
Li, B., et al. (2025). Highly Efficient Separation of Hexane Isomers by Rigid-Flexible Pyrazine-Pillar Ultramicroporous Metal–Organic Framework. ACS Materials Letters. Available at: [Link]
- Harris, S. A. (1950). U.S. Patent No. 2,520,088. U.S. Patent and Trademark Office.
-
Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]
-
Liew, K. Y., et al. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Unspecified. (2020). Pyrazine Synthesis? Sciencemadness Discussion Board. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 5. Pyrazine | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. benchchem.com [benchchem.com]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Controlling precipitate formation in pyrazine dione synthesis
Troubleshooting Guide: Controlling Precipitate Formation
Welcome to the technical support center for pyrazine dione synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control precipitate formation during their experiments. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning into a thick, unmanageable slurry. What is causing this premature precipitation?
A1: Premature precipitation in pyrazine dione synthesis is often a result of rapid, uncontrolled product formation exceeding its solubility limit in the reaction solvent. The primary cause is typically a combination of factors including reaction kinetics, solvent choice, temperature, and pH. The highly conjugated and often planar structure of pyrazine diones can lead to strong intermolecular interactions, such as π-π stacking, which promotes aggregation and precipitation once a critical concentration is reached.
Q2: How does the choice of solvent impact precipitate formation?
A2: Solvent selection is critical in controlling the solubility of both reactants and the pyrazine dione product.[1][2] Pyrazines, being polar due to the nitrogen atoms, are moderately soluble in water and other polar solvents like alcohols.[1][3] However, the solubility of substituted pyrazine diones can vary significantly based on the nature of the substituents. A solvent that is too "good" may lead to supersaturation followed by a sudden crash-out of the product, while a solvent that is too "poor" will cause precipitation from the outset. The ideal solvent system maintains the product in solution throughout the reaction or allows for controlled crystallization upon completion.
For instance, while pyrazine itself is soluble in water and organic solvents, bulkier or more nonpolar substituents on the pyrazine dione ring will decrease aqueous solubility and favor organic solvents.[1][2][4] It is often beneficial to use a co-solvent system to fine-tune the polarity and solvating power of the reaction medium.
Q3: Can temperature fluctuations be a source of my precipitation problems?
A3: Absolutely. Temperature has a significant impact on both reaction rate and solubility.[5][6] An increase in temperature generally increases the rate of reaction, which can lead to a rapid buildup of the product and subsequent precipitation if the rate of formation outpaces its dissolution.[6][7] Conversely, a decrease in temperature will lower the solubility of the pyrazine dione, potentially causing it to precipitate out of solution prematurely.[1] Precise temperature control is therefore essential for maintaining a homogeneous reaction mixture.[5]
Q4: What role does pH play in controlling precipitation?
A4: The pH of the reaction medium can significantly influence the solubility of reactants and products, especially if they contain ionizable functional groups. For pyrazine dione synthesis involving precursors like α-amino ketones, the pH can affect the rate of condensation and subsequent cyclization reactions.[8] In some cases, adjusting the pH can prevent the formation of insoluble intermediates or byproducts. For example, in syntheses utilizing ammonium hydroxide, higher pH levels (around 11.0) have been shown to increase the yield of pyrazines, which could correlate with improved solubility of reaction intermediates.[8]
Q5: I've tried adjusting solvent, temperature, and pH, but I'm still getting a precipitate. Could it be a side product?
A5: Yes, the formation of insoluble byproducts is a common issue. Side reactions such as over-oxidation, polymerization, or unexpected substitution reactions can lead to the formation of highly insoluble materials.[9] For instance, reactive intermediates in the synthesis process can sometimes polymerize, especially under harsh reaction conditions like high temperatures.[9] It is crucial to identify the nature of the precipitate to determine if it is the desired product or an unwanted byproduct.
Troubleshooting Protocols
Here are detailed protocols to help you diagnose and resolve precipitate formation issues in your pyrazine dione synthesis.
Protocol 1: Solubility Assessment of the Target Pyrazine Dione
This protocol helps determine the optimal solvent system for your specific pyrazine dione, preventing premature precipitation.
Objective: To identify a solvent or co-solvent system that ensures the final product remains in solution at the desired reaction temperature and concentration.
Methodology:
-
Small-Scale Synthesis: Synthesize a small, pure sample of your target pyrazine dione.
-
Solubility Screening:
-
Place a small, known amount (e.g., 10 mg) of the pure pyrazine dione into several vials.
-
Add a measured volume (e.g., 1 mL) of different solvents and co-solvent mixtures to each vial. A range of polar and non-polar solvents should be tested (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, DMSO, DMF).[2]
-
Stir the mixtures at both room temperature and the intended reaction temperature.
-
Visually assess the solubility.
-
-
Quantitative Analysis (Optional): For more precise measurements, use techniques like UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved pyrazine dione in the supernatant.
Data Interpretation:
| Solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Reaction Temp. (mg/mL) | Observations |
| Water | Low | Moderate | Forms a fine suspension |
| Ethanol | Moderate | High | Dissolves completely with warming |
| Toluene | Low | Low | Insoluble |
| 1:1 Ethanol/Water | Moderate | High | Good solubility, clear solution |
Table 1: Example of a solubility screening table for a hypothetical pyrazine dione.
Protocol 2: Controlled Rate of Reagent Addition
This protocol is designed to manage the reaction kinetics and prevent a rapid, uncontrolled formation of the product.
Objective: To maintain the concentration of the forming pyrazine dione below its solubility limit throughout the reaction.
Methodology:
-
Initial Setup: Dissolve one of the reactants in the chosen solvent system within the reaction vessel.
-
Slow Addition: Add the second reactant dropwise or via a syringe pump over an extended period.
-
Monitoring: Continuously monitor the reaction mixture for any signs of turbidity or precipitation.
-
Temperature Control: Maintain a constant and optimized reaction temperature throughout the addition process.[5]
Caption: Workflow for controlled reagent addition.
Protocol 3: Seeding for Controlled Crystallization
If the goal is to isolate a crystalline product, this protocol facilitates the formation of well-defined crystals instead of an amorphous precipitate.
Objective: To induce crystallization in a controlled manner, yielding a product that is easier to filter and purify.
Methodology:
-
Reaction Completion: Once the reaction is complete (as determined by TLC, LC-MS, etc.), ensure the product is fully dissolved. This may require gentle heating.
-
Cooling: Slowly cool the reaction mixture to a temperature where it is slightly supersaturated.
-
Seeding: Add a few small seed crystals of the pure pyrazine dione to the solution.
-
Gradual Cooling: Continue to cool the mixture slowly to room temperature, and then further in an ice bath if necessary, to allow for crystal growth.
-
Isolation: Isolate the crystals by filtration.
Caption: Process of controlled crystallization via seeding.
Protocol 4: Identification of Precipitate
This protocol helps to determine whether the precipitate is the desired product or an unwanted byproduct.
Objective: To characterize the precipitate and guide further troubleshooting steps.
Methodology:
-
Isolation: Isolate a small sample of the precipitate by filtration or centrifugation.
-
Washing: Wash the precipitate with a solvent in which the desired product is known to be soluble, but potential byproducts are not (and vice-versa).
-
Analysis: Analyze the precipitate using appropriate analytical techniques:
-
Melting Point: Compare the melting point of the precipitate to that of a pure sample of the desired product.
-
Spectroscopy (NMR, IR, MS): Obtain spectroscopic data to confirm the chemical structure.
-
Chromatography (TLC, HPLC): Compare the chromatographic behavior of the precipitate to that of the starting materials and the expected product.
-
Troubleshooting Based on Precipitate Identity:
-
If the precipitate is the desired product: Focus on optimizing solubility and crystallization conditions (Protocols 1, 2, and 3).
-
If the precipitate is a byproduct: Investigate potential side reactions.[9] This may involve adjusting reaction conditions (temperature, pH), using a different catalyst, or purifying the starting materials to remove impurities that could be promoting side reactions.[10]
References
-
International Journal of Pharmaceutical Science Invention. (2022). Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. [Link]
-
Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis?. [Link]
-
ResearchGate. (2023, January). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones.... [Link]
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
National Institutes of Health. (2020, June 30). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. [Link]
-
National Institutes of Health. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
-
Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Effect of pH on synthesis of pyrazines using acetol and NH 4 OH. [Link]
-
ACS Publications. (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. [Link]
-
MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
Solubility of Things. (n.d.). Pyrazine. [Link]
-
ResearchGate. (n.d.). Effect of temperature (100, 110, 120, 130, and 140 °C) on synthesis of pyrazines using acetol and NH 4 OH. [Link]
-
ResearchGate. (n.d.). 10 Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]
-
National Institutes of Health. (n.d.). Pyrazine. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. [Link]
-
ResearchGate. (2025, August 10). Synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. [Link]
-
PubMed. (2017, May 15). Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids. [Link]
-
ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. [Link]
-
PubMed. (2013, February 1). Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. [Link]
-
SciSpace. (n.d.). Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. [Link]
-
National Institutes of Health. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
-
ResearchGate. (n.d.). Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. [Link]
-
University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]
-
MDPI. (2019, December 1). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]
-
National Institutes of Health. (2021, August 8). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]
-
ResearchGate. (2025, August 6). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. [Link]
-
ResearchGate. (2025, August 8). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
-
MDPI. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]
-
ResearchGate. (2025, October 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 290-37-9: Pyrazine | CymitQuimica [cymitquimica.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biosynce.com [biosynce.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of N-Aryl Pyrazines
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometrists Focus: Differentiation of N-aryl pyrazines from isomeric N-aryl pyrimidines and pyridazines.
Executive Summary & Structural Context[1][2][3]
In drug development, the N-aryl pyrazine scaffold (specifically N-(pyrazin-2-yl)arylamines) is a privileged structure found in numerous kinase inhibitors (e.g., Bortezomib intermediates, various ATP-competitive inhibitors). Distinguishing this scaffold from its structural isomers—N-aryl pyrimidines and N-aryl pyridazines —is critical during metabolite identification and impurity profiling.
While all three diazine isomers share the formula
Key Differentiator:
-
Pyrazines (1,4-diazine): Characterized by a "Cross-Ring" cleavage often yielding nitrile fragments (
) and HCN. -
Pyrimidines (1,3-diazine): Dominated by sequential losses of HCN (
Da) due to the separation of nitrogens by a single carbon. -
Pyridazines (1,2-diazine): Uniquely characterized by the extrusion of molecular nitrogen (
, 28 Da).
Experimental Protocol: Self-Validating Workflow
To obtain reproducible fragmentation data that allows for isomer differentiation, the following ESI-MS/MS protocol is recommended. This workflow includes a "Energy Ramping" step to validate the stability of diagnostic ions.
Materials & Instrumentation[2][4][5][6]
-
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation of fragments).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Solvents: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation facilitator).
Step-by-Step Acquisition Workflow
-
Precursor Isolation:
-
Set isolation window to
Da to exclude isotopes but capture the monoisotopic peak. -
Validation Check: Ensure the precursor intensity is
counts to prevent spectral noise from obscuring minor diagnostic fragments.
-
-
Energy Ramping (The "Breakdown Curve"):
-
Do not use a static Collision Energy (CE).
-
Acquire spectra at 10, 20, 35, and 50 eV .
-
Reasoning: Low energy (10-20 eV) preserves the exocyclic C-N bond, revealing substituent losses. High energy (35-50 eV) forces ring cleavage (Retro-Diels-Alder), which is necessary to distinguish the pyrazine core from pyrimidine.
-
-
Diagnostic Criteria Application:
-
Calculate the ratio of
to . -
Threshold: A ratio favoring single HCN loss often points to Pyrimidine; significant nitrile radical loss or complex ring shattering points to Pyrazine.
-
Mechanistic Fragmentation Pathways[2][7][8]
The fragmentation of N-aryl pyrazines is governed by the stability of the 1,4-diazine ring. Unlike pyrimidines, which have a "checkerboard" stability allowing for clean HCN extrusion, pyrazines often undergo ring contraction or cross-ring cleavage.
Pathway A: Exocyclic C-N Cleavage (Standard)
Before the ring breaks, the weak point is often the bond connecting the Aryl group to the Pyrazine amine.
-
Observation: Loss of the Aryl radical or neutral Arylamine.
-
Result: Formation of the protonated aminopyrazine ion (
96).
Pathway B: Pyrazine Ring Cleavage (Diagnostic)
This is the core differentiator. The 1,4-nitrogen arrangement facilitates a specific Retro-Diels-Alder (RDA) reaction or a cross-ring cleavage.
-
Protonation: Occurs on
or . -
Ring Opening: The
bond breaks. -
Fragment Generation:
-
Loss of HCN (27 Da): Common to all diazines, but less dominant in pyrazines compared to pyrimidines.
-
Loss of Acetylene (
, 26 Da): Rare in pyrazines, common in pyridines. -
Loss of Acetonitrile equivalents (
, 41 Da): Highly characteristic of methyl-substituted pyrazines.
-
Visualization: Fragmentation Logic Flow
Figure 1: Decision tree for N-aryl pyrazine fragmentation. Note the divergence at high collision energy (CE) leading to diagnostic ring cleavage.
Comparative Analysis: Pyrazine vs. Alternatives
The following table contrasts the Mass Spectrometry behavior of the three isomeric diazine scaffolds when substituted with an identical Aryl amine group.
Table 1: Isomer Differentiation Matrix
| Feature | N-Aryl Pyrazine (1,[1]4) | N-Aryl Pyrimidine (1,3) | N-Aryl Pyridazine (1,2) |
| Primary Loss | |||
| Secondary Loss | Sequential HCN (-27, then -27) | ||
| Base Peak (High CE) | Ring fragments ( | Pyrimidine cation ( | Phenyl cation (if N-phenyl) |
| Mechanism | Cross-ring cleavage | Stepwise ring deconstruction | Extrusion of |
| Stability | Moderate | High (Aromatic stabilization) | Low (N-N bond repulsion) |
Data Interpretation Guide
-
If you see M-28: It is almost certainly a Pyridazine (loss of
). -
If you see M-27 followed by another M-27: It is likely a Pyrimidine . The 1,3-position allows the ring to "unzip" one HCN unit, leave a stable intermediate, and then lose a second HCN.
-
If you see M-41 (acetonitrile) or complex shattering: It is likely a Pyrazine . The 1,4-symmetry makes sequential HCN loss mechanistically difficult without high energy rearrangement.
Case Study: Impurity Profiling in Kinase Inhibitors
Scenario: A development batch of a novel kinase inhibitor (Pyrazine core) shows a 0.5% impurity with the same molecular weight (
Investigation:
-
Hypothesis: The impurity is a regioisomer formed during the condensation step (Pyrimidine analog).
-
Experiment: MS/MS at 40 eV.
-
Results:
-
Main Drug (Pyrazine): Shows fragments at
323 (M-HCN) and 296 (M-2HCN, low intensity). -
Impurity: Shows fragments at
323 (M-HCN) and a dominant peak at 296 (M-2HCN).
-
References
-
Wiley Registry of Mass Spectral Data. (2023). Standard fragmentation patterns of heterocyclic compounds. John Wiley & Sons.[2] Link
-
Dampc, A., et al. (2013). "Ionization and cationic fragmentation of pyridazine and pyrimidine." Chemical Physics Letters, 581, 24-29. (Establishes the N2 loss for pyridazine vs HCN for pyrimidine). Link
-
Trikoupis, M. A., et al. (2005). "Distinguishing Nitrogen Heterocycles by Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 16(5), 722-730. (Foundational work on diazine isomer differentiation). Link
-
NIST Mass Spectrometry Data Center. (2024). Pyrazine and Pyrimidine fragmentation data.[1] National Institute of Standards and Technology. Link
Sources
A Comparative Crystallographic Guide to 1-Substituted Pyrazine-2,3-diones and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the X-ray crystallography of 1-substituted pyrazine-2,3-diones and structurally related heterocyclic diones. By examining the synthesis, crystal growth, and solid-state structures of these compounds, we aim to elucidate the subtle interplay of substituent effects on molecular conformation and intermolecular interactions, offering valuable insights for rational drug design and materials science.
Introduction
Pyrazine-2,3-dione and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a substituent at the N1-position provides a critical vector for modulating the molecule's physicochemical properties, including solubility, lipophilicity, and, crucially, its interaction with biological targets. X-ray crystallography offers an unparalleled, atom-level view of the three-dimensional structure of these molecules, revealing the precise geometric consequences of N1-substitution and guiding the design of next-generation analogs.
While a wealth of information exists for the structurally similar quinoxaline-2,3-diones, a comprehensive crystallographic comparison of 1-substituted pyrazine-2,3-diones has been less explored. This guide aims to fill that gap by synthesizing available data, presenting detailed experimental protocols, and offering a comparative analysis of key structural features.
Synthesis and Crystallization: The Gateway to High-Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.
General Synthetic Approach
The synthesis of 1-substituted pyrazine-2,3-diones typically involves a condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, followed by N-alkylation or N-arylation. A common route starts from commercially available 2,3-pyrazinediol, which exists in equilibrium with its tautomeric form, 1,4-dihydropyrazine-2,3-dione.
dot graph "synthesis_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: General synthetic scheme for 1-substituted pyrazine-2,3-diones.
Crystal Growth Methodologies
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is paramount and often determined empirically.
Key Techniques for Crystal Growth:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a widely used and often successful technique.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). As the anti-solvent slowly diffuses into the compound's solution, it reduces the solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.
X-ray Diffraction Workflow: From Crystal to Structure
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.
dot graph "xray_workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Representative Example
The following is a generalized protocol for the X-ray diffraction data collection and structure refinement of a 1-substituted pyrazine-2,3-dione derivative.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods, which provide the initial phases of the structure factors.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Comparative Structural Analysis
The introduction of different substituents at the N1 position can significantly influence the molecular geometry and the packing of molecules in the crystal lattice. Here, we compare the structural features of a representative 1-substituted pyrazine-2,3-dione analog with other related heterocyclic diones.
Case Study: 1-Benzyl-4-benzylidenepyrrolidine-2,3-dione
Table 1: Key Crystallographic and Structural Data for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione [1][2]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₅NO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.4367(4) |
| b (Å) | 7.4998(5) |
| c (Å) | 15.3455(5) |
| α (°) | 86.448(4) |
| β (°) | 78.732(4) |
| γ (°) | 83.943(5) |
| Dihedral Angle (Pyrrolidine ring / Benzyl ring) | 72.750(5)° |
The crystal structure reveals that the pyrrolidine-2,3-dione ring is nearly planar.[1][2] A significant feature is the large dihedral angle of 72.750(5)° between the plane of the heterocyclic ring and the attached benzyl group, indicating a sterically driven, non-coplanar arrangement.[1][2]
Comparison with Quinoxaline-2,3-dione Analogs
Quinoxaline-2,3-diones, which feature a benzene ring fused to the pyrazine-2,3-dione core, provide a useful point of comparison. The extended aromatic system in these molecules often leads to more pronounced π-π stacking interactions in the crystal lattice. The planarity of the quinoxaline ring system is a key feature, and substituents at the N1 and N4 positions can influence the overall molecular conformation and crystal packing.
dot graph "structural_comparison" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Conceptual comparison of structural features.
Conclusion and Future Directions
The X-ray crystallographic analysis of 1-substituted pyrazine-2,3-diones and their analogs provides invaluable data for understanding structure-activity relationships and for the rational design of new molecules with desired properties. This guide has outlined the key experimental considerations from synthesis to structure determination and has initiated a comparative analysis based on available structural data.
A significant opportunity for future research lies in the systematic synthesis and crystallographic characterization of a broader range of 1-substituted pyrazine-2,3-diones with diverse alkyl and aryl substituents. Such a library of structures would enable a more comprehensive and quantitative comparison of the effects of N1-substitution on molecular geometry, conformation, and intermolecular interactions, thereby providing a more robust foundation for the design of novel therapeutic agents and functional materials.
References
-
Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77. [Link]
-
Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). CCDC 2259118: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
Sources
Comparative Validation of Elemental Analysis Methods for Pyrazine-2,3-dione Scaffolds
Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and QA/QC Specialists
Executive Summary: The "Nitrogen Gap" in Heterocycles
Pyrazine-2,3-diones are critical pharmacophores in the development of anti-tubercular, antiviral (e.g., Favipiravir analogs), and neurological agents. However, validating their bulk purity via standard Elemental Analysis (EA) is notoriously difficult.
The Core Challenge: These nitrogen-rich heterocycles exhibit two specific failure modes during standard combustion analysis:
-
Incomplete Combustion: They tend to form thermally stable graphitic carbon nitrides (g-C
N ) rather than releasing N gas, leading to consistently low nitrogen values. -
Pseudopolymorphism: The lactam-lactim tautomerism facilitates the formation of non-stoichiometric channel hydrates, causing fluctuating hydrogen and oxygen values that defy standard drying protocols.
This guide compares the standard industry workflow against an Optimized Catalyst-Enhanced Protocol and an Orthogonal qNMR approach , demonstrating why the latter two are essential for validating this specific chemical class.
Comparative Analysis of Methodologies
Method A: Standard Automated Combustion (The Baseline)
-
Technique: Flash combustion at ~950°C in excess oxygen (dynamic flash).
-
Status: Not Recommended for Pyrazine-2,3-diones without modification.
-
Failure Mode: The "Nitrogen Error." Standard furnaces often lack the oxidative power to break the pyrazine core completely before carbonization occurs.
-
Typical Result: Nitrogen found is 0.5% – 1.5% lower than theoretical; Carbon is variable due to carbide formation.
Method B: Catalyst-Enhanced Combustion (The Optimized Solution)
-
Technique: Flash combustion at elevated temperatures (1050°C+) with specific oxidative additives.
-
Key Additive: Tungsten(VI) Oxide (WO
) or Vanadium Pentoxide (V O ). -
Mechanism: WO
acts as an oxygen donor in the heart of the sample capsule, preventing the formation of graphitic residues and ensuring quantitative conversion of N to N and C to CO . -
Status: Recommended for routine QC after method development.
Method C: Quantitative NMR (qNMR) (The Orthogonal Validator)
-
Technique:
H-NMR with a certified internal standard (e.g., Maleic Acid, TCNB). -
Mechanism: Direct molar ratio measurement. It bypasses combustion physics entirely, making it immune to hydration states or refractory carbon formation.
-
Status: Gold Standard for validating the EA method itself or when EA fails.
Data Presentation: Performance Metrics
The following table summarizes the performance of these methods on a hypothetical Pyrazine-2,3-dione derivative (
| Metric | Standard Combustion (Method A) | Optimized Combustion + WO | qNMR (Method C) |
| Nitrogen Accuracy | Low (Deviation > -0.6%) | High (Deviation < ±0.2%) | N/A (Direct Purity %) |
| Precision (RSD) | Poor (> 1.0%) | Excellent (< 0.2%) | Excellent (< 0.5%) |
| Sample Requirement | ~2 mg | ~2 mg | ~10 mg |
| Interference | Hydrates/Solvates cause massive skew | Robust against minor moisture | Solvent signals can be separated |
| Turnaround Time | Fast (10 mins) | Fast (10 mins) | Medium (30-60 mins) |
| Validation Status | Fails ICH Q2 Limits | Passes ICH Q2 Limits | Passes (Absolute Purity) |
The Self-Validating Protocol (SVP)
To ensure scientific integrity, do not rely on a single data point. Use this self-validating workflow.
Step 1: TGA-Guided Drying (The Pre-requisite)
Pyrazine-2,3-diones are hygroscopic. Standard vacuum drying at 40°C is often insufficient.
-
Protocol: Run a Thermogravimetric Analysis (TGA) ramp (10°C/min to 300°C).
-
Action: Identify the solvent release plateau. If water releases >100°C, it is lattice-bound.
-
Correction: Dry samples at 10-20°C below the melting point under high vacuum (<1 mbar) for 12 hours before EA.
Step 2: The Optimized EA Workflow
-
Weighing: Weigh 1.5–2.5 mg of dried sample into a tin capsule.
-
Catalyst Addition: Add 5–10 mg of WO
powder directly over the sample.-
Why? WO
melts at ~1473°C but releases oxygen locally during the flash, preventing "coking."
-
-
Combustion: Set furnace temperature to 1050°C (or higher if instrument allows).
-
Oxygen Dosing: Increase oxygen dosing time by 20% compared to standard organics.
-
Acceptance Criteria: Results must be within ±0.4% of theoretical values (absolute deviation).
Step 3: Orthogonal Cross-Check (If EA Fails)
If Method B yields deviations >0.4% (especially for C or N), do not re-run blindly. Switch to qNMR.
-
Solvent: DMSO-
(Pyrazines are often insoluble in CDCl ). -
Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Relaxation Delay (D1): Set to
(typically 30–60 seconds) to ensure full magnetization recovery. -
Calculation:
Visualization of Workflows
Diagram 1: The Analytical Decision Tree
This diagram illustrates the logic flow for validating pyrazine purity, ensuring no false positives/negatives.
Caption: Decision tree for validating refractory nitrogen-rich heterocycles. Note the mandatory qNMR loop upon EA failure.
Diagram 2: The Combustion Failure Mechanism
Why standard methods fail: The formation of Graphitic Carbon Nitride.
Caption: Mechanism comparison: Standard combustion leads to N-trapping residues, while WO3 ensures complete oxidation.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Waibel, R., et al. (1991). Difficulties in the elemental analysis of nitrogen-rich heterocycles. Microchimica Acta, 104, 197–204. [Link]
Sources
13C NMR Peak Assignments: Pyrazine-2,3(1H,4H)-dione Scaffold
This guide provides an in-depth technical comparison and assignment strategy for the pyrazine-2,3(1H,4H)-dione scaffold, contrasting it with its substituted derivatives (e.g., 5,6-dimethyl) and benzo-fused analogs (quinoxaline-2,3-dione).
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.
Executive Summary & Tautomeric Context
The assignment of pyrazine-2,3(1H,4H)-dione (often chemically indexed as 2,3-dihydroxypyrazine) is non-trivial due to the lactam-lactim tautomerism . In polar aprotic solvents like DMSO-d6 , the equilibrium overwhelmingly favors the diketo (lactam) form.
-
Lactam Form (Dominant): Characterized by amide protons (~11-12 ppm in
H NMR) and carbonyl-like C shifts. -
Lactim Form (Minor/Absent): Would show hydroxyl protons and aromatic C-O shifts (~160+ ppm).
This guide compares the core scaffold against its methylated and benzo-fused analogs to establish a robust assignment baseline.
Comparative Chemical Shift Data
The following table synthesizes experimental data for the core scaffold and its primary derivatives. Note the consistency of the carbonyl shift (~155-159 ppm), which serves as the diagnostic anchor for this ring system.
| Carbon Position | Pyrazine-2,3-dione (Core) | 5,6-Dimethylpyrazine-2,3-dione | Quinoxaline-2,3-dione (Benzo-fused) | Assignment Logic |
| C-2 / C-3 | 155.0 – 159.0 ppm | 156.0 – 158.0 ppm | 155.5 – 159.0 ppm | Amide Carbonyls. These are quaternary carbons. They appear downfield but are shielded relative to pure ketones (>200 ppm) due to nitrogen donation. |
| C-5 / C-6 | 125.0 – 135.0 ppm | ~130.0 – 140.0 ppm | N/A (Fused Ring) | Enamine-like Carbons. In the dione form, these lose full aromaticity compared to pyrazine (145 ppm). Substituents (e.g., Methyl) will shift this value downfield (α-effect). |
| C-5a / C-8a | N/A | N/A | 125.0 – 128.0 ppm | Bridgehead Carbons. Specific to quinoxaline analogs. |
| Substituents | N/A | 19.0 – 21.0 ppm (CH | 115.0 – 125.0 ppm (Ar-CH) | Methyls appear in the aliphatic region; Benzo-ring carbons appear in the standard aromatic range. |
Critical Insight: The symmetry of the unsubstituted and symmetrically substituted (5,6-dimethyl) molecules results in only two distinct ring signals in the
C spectrum. Loss of symmetry (e.g., mono-substitution) will split these into four distinct signals.
Assignment Workflow & Logic
The following diagram outlines the decision tree for assigning these signals, prioritizing the resolution of quaternary carbons which often have low intensity.
Figure 1: Logical workflow for assigning pyrazine-dione derivatives. Green nodes indicate successful assignment steps.
Experimental Protocol for Validation
To ensure high-confidence assignments, specifically for the quaternary carbonyls (C2/C3), the following protocol is recommended.
A. Sample Preparation
-
Solvent: DMSO-d6 is mandatory. CDCl
is often too non-polar to dissolve the dione forms effectively and may induce broadening due to intermediate tautomeric exchange. -
Concentration: Minimum 30-50 mg/mL is required for clear quaternary carbon detection in reasonable timeframes.
B. Acquisition Parameters (Self-Validating)
-
Relaxation Delay (D1): Set to 3–5 seconds . The C2/C3 carbonyls have long T1 relaxation times (no attached protons). Short delays will suppress these peaks, leading to false negatives.
-
Pulse Angle: Use a 30° or 45° pulse (not 90°) to allow faster repetition without saturation.
-
Scans: Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
C. 2D Validation (The "Truth" Test)
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test.
-
Look for a correlation between the Amide Proton (NH, ~12 ppm) and the Carbonyl Carbon (155-159 ppm) .
-
Look for correlations from substituent protons (e.g., methyls at C5/C6) to the Enamine Carbons (C5/C6) .
-
Note: In the dione form, there is no
coupling between the NH proton and C5/C6 that is strong enough to confuse with the to C2/C3.
-
References
-
Tautomerism Studies: Journal of the Chemical Society, Perkin Transactions 2, "A 1H and 13C NMR study... of 2,3-dihydroxypyridine N-oxides" (Analogous tautomeric data).
-
Quinoxaline Data: Journal of the Chemical Society, Perkin Transactions 1, "13C nuclear magnetic resonance spectra of quinoxaline derivatives."
-
General Shift Tables: Organic Chemistry Data, "13C NMR Chemical Shifts - Heterocycles."
-
Derivatives Data: Beilstein Journal of Organic Chemistry, "Synthesis of new pyrido[2,3-b]pyrazine derivatives."
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
